Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629921 | |
| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380844-26-8 | |
| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical research and development. The described methodology is based on a multi-step process involving O-alkylation, nitration, and subsequent reduction of a nitro intermediate. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid in its practical implementation.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step reaction sequence starting from methyl 3-hydroxy-4-methoxybenzoate. The overall transformation is depicted in the following scheme:
Figure 1: Overall synthesis pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, including molar equivalents of reactants and reported yields.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | O-Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane (1.4 eq), K₂CO₃ (2.1 eq) | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Not explicitly stated, but a crucial intermediate step. |
| 2 | Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid (66%) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not explicitly stated, but a crucial intermediate step. |
| 3 | Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron (3 eq) | This compound | Not explicitly stated in the provided context, but a related reduction using tin(II) chloride reported a yield of 51.1%.[1] |
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous transformations.[2]
Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
This procedure describes the introduction of the 3-chloropropoxy side chain onto the phenolic hydroxyl group of the starting material.
Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), 1-bromo-3-chloropropane (1.4 eq), and potassium carbonate (2.1 eq) in DMF is heated at 70°C for 4 hours.[2]
-
The reaction mixture is cooled to room temperature and then slowly poured into ice-water with constant stirring.[2]
-
The solid formed is filtered off and washed with cold water to yield Methyl 3-(3-chloropropoxy)-4-methoxybenzoate.[2]
Figure 2: Experimental workflow for the O-Alkylation step.
Step 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
This protocol details the introduction of a nitro group onto the aromatic ring, which is a necessary precursor to the final amino group.
Materials:
-
Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
-
Acetic acid
-
Acetic anhydride
-
Nitric acid (66%)
-
Ice-water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nitric acid is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride.[2]
-
The mixture is stirred at room temperature for 6 hours.[2]
-
The reaction mixture is then slowly poured into ice-water and extracted with ethyl acetate.[2]
-
The combined organic layer is washed with saturated sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate.[2]
-
Solvent removal under reduced pressure yields Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.[2]
Step 3: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
This final step involves the conversion of the nitro group to the desired amino group to yield the target compound.
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Powdered iron
-
Acetic acid
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Powdered iron (3.0 eq) is added to acetic acid.[2] The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[2]
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol is added dropwise.[2]
-
The mixture is stirred for 30 minutes at 50-60°C.[2]
-
The catalyst is filtered and washed with methanol.[2]
-
The volatiles are evaporated from the combined filtrate and washes.[2]
-
The residue is poured into water and extracted with ethyl acetate to yield this compound.[2]
An alternative reduction method using tin(II) chloride has also been reported.[1] A suspension of the nitro compound in hydrochloric acid is heated, and a solution of tin(II) chloride in HCl is added dropwise.[1] The reaction mixture is heated for 45 minutes.[1] The resulting solid is collected, dissolved in water, and the pH is adjusted to 8-9 with sodium hydroxide solution.[1] The aqueous solution is then extracted with ethyl acetate.[1]
Figure 3: Experimental workflow for the Reduction step.
Conclusion
The synthesis of this compound presented in this guide provides a clear and actionable pathway for its preparation. By following the detailed protocols and considering the quantitative data, researchers and drug development professionals can effectively produce this valuable chemical intermediate for their ongoing scientific endeavors. The provided visualizations of the synthesis pathway and experimental workflows offer an additional layer of clarity to facilitate a comprehensive understanding of the entire process.
References
An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical manufacturing. This document is intended for an audience with a technical background in chemistry and drug development.
Core Chemical Properties
This compound, with the CAS number 380844-26-8, is a substituted aromatic amine. Its chemical structure and key properties are summarized below. For comparative purposes, data for its isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (CAS 214470-59-4), is also presented.
Table 1: Core Chemical Properties
| Property | This compound | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
| CAS Number | 380844-26-8 | 214470-59-4 |
| Molecular Formula | C₁₂H₁₆ClNO₄ | C₁₂H₁₆ClNO₄ |
| Molecular Weight | 273.71 g/mol | 273.71 g/mol [1] |
| Melting Point | 96-98°C | 104°C (377 K) |
| Boiling Point | 423.6°C at 760 mmHg | Not available |
| Flash Point | 210°C | Not available |
| Density | 1.232 g/cm³ | Not available |
| Refractive Index | 1.54 | Not available |
| Exact Mass | 273.0767857 | 273.0767857 Da[1] |
Note: Some physical properties for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate were not available in the searched literature.
Synthesis and Experimental Protocols
This compound is a crucial intermediate in the synthesis of Gefitinib, a tyrosine kinase inhibitor used in cancer therapy. A detailed experimental protocol for its preparation has been reported.
Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate
This synthesis involves the reduction of the corresponding nitro-compound.
Experimental Protocol:
-
Reaction Setup: Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL). The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise to the stirred suspension.
-
Reaction: The mixture is stirred for 30 minutes at a temperature between 50-60°C.
-
Work-up:
-
The catalyst is removed by filtration and washed with methanol.
-
The volatile components of the combined filtrate and washes are evaporated.
-
The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).
-
Note: While the source mentions that intermediates were characterized by ¹H-NMR, ¹³C-NMR, and MS, specific spectral data for this compound was not provided.
Role in Pharmaceutical Synthesis: Gefitinib
As previously mentioned, this compound is a key building block in the synthesis of Gefitinib. The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for Gefitinib highlighting the role of this compound.
Isomeric Differentiation
It is critical to distinguish this compound from its isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. The latter has been characterized by X-ray crystallography. The crystal structure reveals a triclinic system, and the molecule features intramolecular N-H···O hydrogen bonds. This detailed structural information is not currently available for the title compound of this guide. The difference in the substitution pattern on the benzene ring can significantly impact the reactivity and biological activity of the molecule, making accurate identification essential for research and development.
Conclusion
This compound is a valuable chemical intermediate with a defined role in the synthesis of the anticancer drug Gefitinib. This guide provides a summary of its known chemical properties and a detailed protocol for its synthesis. The clear differentiation from its isomer is crucial for any application in drug discovery and development. Further research to fully characterize this compound, including detailed spectroscopic and crystallographic analysis, would be beneficial for the scientific community.
References
An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (CAS: 380844-26-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the synthesis of prominent kinase inhibitors. This document consolidates available data on its physicochemical properties, synthesis protocols, and discusses the known biological context of its broader chemical class.
Core Compound Data
This compound is a substituted anthranilate derivative. Its structure features a benzene ring with amino, methoxy, methyl ester, and a 3-chloropropoxy group, making it a versatile building block in medicinal chemistry.
| Property | Value | Source |
| CAS Number | 380844-26-8 | N/A |
| Molecular Formula | C12H16ClNO4 | [1] |
| Molecular Weight | 273.71 g/mol | [1] |
| Melting Point | 96-98 °C | N/A |
| Density | 1.232 g/cm³ | N/A |
| Storage Temperature | 2-8 °C | N/A |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 7 | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized as an intermediate for active pharmaceutical ingredients. Detailed experimental procedures for its preparation have been documented in the context of synthesizing Bosutinib and Gefitinib.
Synthesis Workflow
Experimental Protocol: Reduction of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
This protocol outlines the reduction of the nitro group to an amine, yielding the target compound.
Method 1: Using Tin(II) Chloride
-
Reactants :
-
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol)
-
Tin(II) chloride (16.0 g, 0.1 mol)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (2N)
-
Ethyl acetate
-
-
Procedure :
-
A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in 100 ml of HCl is heated at 323-333 K for 5 minutes.[2]
-
A solution of tin(II) chloride in 20 ml of HCl is added dropwise to the heated suspension.[2]
-
The reaction mixture is then heated at 363-373 K for 45 minutes.[2]
-
The resulting solid is collected and dissolved in 300 ml of water.[2]
-
The pH of the solution is adjusted to 8-9 using a 2N sodium hydroxide solution.[2]
-
The aqueous solution is extracted three times with 100 ml of ethyl acetate.[2]
-
The combined organic layers are dried and the solvent is removed to yield the final product.[2]
-
Application in Drug Synthesis
The primary documented application of this compound is as a crucial intermediate in the synthesis of tyrosine kinase inhibitors used in cancer therapy.
Role in Bosutinib Synthesis
The compound serves as a precursor in the multi-step synthesis of Bosutinib, a dual inhibitor of Src and Abl kinases.
Role in Gefitinib Synthesis
Similarly, it is an intermediate in a synthetic route to Gefitinib, an EGFR inhibitor. (Note: The specific publication detailing this synthesis was later retracted, but the chemical pathway remains illustrative).
Biological Activity and Structure-Activity Relationship
Currently, there are no published studies detailing the specific biological activity or the mechanism of action of this compound itself. Its primary role is as a synthetic intermediate. However, the broader class of 2-aminobenzoic acid (anthranilic acid) derivatives has been extensively studied and exhibits a wide range of biological activities.
-
Analgesic Properties : Some 2-aminobenzamide derivatives have demonstrated analgesic effects, with their potency being related to their octanol-water partition coefficient.[3]
-
Antimicrobial Activity : Various derivatives of 2-aminobenzoic acid have shown potential as antibacterial and antifungal agents.[4][5] For instance, certain 2-aminobenzothiazoles are potent inhibitors of Staphylococcus aureus.[6][7]
-
Anticancer Potential : The 2-aminobenzoic acid scaffold is present in numerous compounds investigated for their anticancer properties.[8] These derivatives often act by inhibiting various protein kinases.
-
Enzyme Inhibition : Derivatives of aminobenzoic acids have been explored as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[9]
The specific substitutions on the this compound molecule, particularly the 3-chloropropoxy group, are designed to facilitate subsequent reactions in a synthetic sequence, leading to the final complex drug molecules. The biological activity of the final products, such as Bosutinib and Gefitinib, is well-characterized and targets specific signaling pathways involved in cancer progression. However, the direct interaction of this intermediate with biological targets has not been a subject of investigation.
Conclusion
This compound is a well-defined chemical entity with a critical role as a building block in the synthesis of targeted cancer therapies. While its intrinsic biological activity is not documented, its synthetic utility is clearly established. This guide provides researchers and drug development professionals with the essential technical information regarding its properties and synthesis, highlighting its importance in the landscape of modern medicinal chemistry. Future research could explore the potential for this and similar substituted anthranilates to possess inherent biological activities.
References
- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline derivatives with therapeutic potential. This document details the molecule's chemical and physical properties, including extensive crystallographic data. Furthermore, it outlines detailed experimental protocols for its synthesis and contextualizes its application in medicinal chemistry.
Molecular Structure and Properties
This compound is a substituted benzoic acid methyl ester. Its molecular structure is characterized by a benzene ring with five substituents: an amino group, a methoxy group, a 3-chloropropoxy group, and a methyl ester group.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and scientific publications.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO₄ | PubChem[1] |
| Molecular Weight | 273.71 g/mol | PubChem[1] |
| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | PubChem[1] |
| SMILES | COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCCl | PubChem[1] |
| Melting Point | 377 K | PMC-NIH[3] |
| CAS Number | 214470-59-4 | PubChem[1] |
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[3] The compound crystallizes in a triclinic system. The asymmetric unit contains two crystallographically independent molecules where the benzene rings are oriented at a dihedral angle of 88.50 (3)°.[3] Intramolecular hydrogen bonds are observed between the amino group and the carbonyl oxygen of the methoxybenzoate group, forming planar six-membered rings.[3] In the crystal structure, molecules are linked into chains along the a-axis by intermolecular N—H⋯O hydrogen bonds.[3]
A summary of the crystal data and structure refinement parameters is provided in Table 2.
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.1080 (16) |
| b (Å) | 9.818 (2) |
| c (Å) | 17.739 (3) |
| α (°) | 82.07 (2) |
| β (°) | 83.41 (2) |
| γ (°) | 89.37 (3) |
| Volume (ų) | 1389.3 (5) |
| Z | 4 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.28 |
| Temperature (K) | 294 |
Experimental Protocols: Synthesis
Two primary synthetic routes for this compound have been reported in the literature. Both methods involve the reduction of a nitro-substituted precursor.
Synthesis via Reduction of a Nitro Precursor with Tin(II) Chloride
This method involves the reduction of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate using tin(II) chloride in hydrochloric acid.[3]
Experimental Protocol:
-
A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in 100 ml of HCl is heated at 323-333 K for 5 minutes.[3]
-
A solution of tin(II) chloride (16.0 g, 0.1 mol) in 20 ml of HCl is added dropwise to the heated suspension.[3]
-
The reaction mixture is then heated at 363-373 K for 45 minutes.[3]
-
The solid that forms is collected and dissolved in 300 ml of water.[3]
-
A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.[3]
-
The aqueous solution is extracted with ethyl acetate (3 x 100 ml).[3]
-
The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the title compound.[3]
The reported yield for this synthesis is 51.1%.[3]
Synthesis via Reduction of a Nitro Precursor with Powdered Iron
This alternative synthesis was described in a now-retracted paper detailing a novel synthesis of Gefitinib.[4] It utilizes powdered iron in acetic acid for the reduction of the nitro group.
Experimental Protocol:
-
Powdered iron (50 g, 0.89 mol) is added to 500 mL of acetic acid.[4]
-
The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[4]
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in 300 mL of methanol is added dropwise.[4]
-
The mixture is stirred for 30 minutes at 50-60°C.[4]
-
The catalyst is filtered and washed with methanol.[4]
-
The volatiles are evaporated from the combined filtrate and washes.[4]
-
The residue is poured into 4 L of water and extracted with ethyl acetate (4 x 200 mL).[4]
-
The combined organic layers are dried and concentrated to yield the product.
Role in Drug Development and Medicinal Chemistry
This compound is not typically investigated for its own biological activity. Instead, it serves as a crucial building block for the synthesis of more complex heterocyclic compounds, most notably quinazoline derivatives.
Intermediate in the Synthesis of Quinazoline Derivatives
The amino and ester functionalities of this compound make it an ideal precursor for the construction of the quinazoline ring system. Quinazolines are a class of compounds with a wide range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.
The general synthetic scheme involves the cyclization of the aminobenzoate with a source of a one-carbon unit, such as formamide or formamidine acetate, to form the pyrimidine ring of the quinazoline core. The 3-chloropropoxy side chain can then be further modified to introduce other functional groups, allowing for the generation of a diverse library of quinazoline derivatives.
Precursor to EGFR Inhibitors
A significant application of this intermediate is in the synthesis of gefitinib and other related quinazoline-based epidermal growth factor receptor (EGFR) inhibitors.[4] EGFR is a key target in cancer therapy, and inhibitors of its tyrosine kinase activity have shown clinical efficacy in the treatment of various cancers.
The synthesis of these inhibitors often involves the conversion of this compound into a 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one core, which is then further elaborated to the final active pharmaceutical ingredient.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.
Caption: Synthesis workflow for this compound.
Role as a Pharmaceutical Intermediate
The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of quinazoline-based EGFR inhibitors.
Caption: Role as an intermediate in the synthesis of EGFR inhibitors.
Conclusion
This compound is a well-characterized molecule with a defined molecular and crystal structure. While it does not possess significant intrinsic biological activity, its true value lies in its role as a versatile intermediate in the synthesis of medicinally important compounds. For drug development professionals, a thorough understanding of its properties and synthetic routes is essential for the efficient production of quinazoline-based therapeutics, particularly those targeting EGFR in oncology. Future research may explore its utility in the synthesis of other novel heterocyclic systems with diverse pharmacological profiles.
References
- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of Substituted Methyl Aminobenzoates
For the attention of: Researchers, scientists, and drug development professionals.
Additionally, this document outlines detailed experimental protocols for the synthesis of these compounds and the acquisition of key spectroscopic data, alongside a generalized workflow for their synthesis and characterization.
Spectroscopic and Physicochemical Data
Due to the limited availability of specific experimental data for the target compound, we present the data for the isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate .
Table 1: Physicochemical Properties of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1][2]
| Property | Value |
| Molecular Formula | C₁₂H₁₆ClNO₄ |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
| CAS Number | 214470-59-4 |
| Melting Point | 377 K |
Table 2: Crystallographic Data for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1]
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.1080 (16) Å |
| b | 9.818 (2) Å |
| c | 17.739 (3) Å |
| α | 82.07 (2)° |
| β | 83.41 (2)° |
| γ | 89.37 (3)° |
| Volume | 1389.3 (5) ų |
| Z | 4 |
Note: The asymmetric unit contains two crystallographically independent molecules.
Experimental Protocols
This section details the methodologies for the synthesis of a related compound and general protocols for acquiring key spectroscopic data.
2.1. Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1]
This synthesis involves the reduction of a nitro-substituted precursor.
-
Reaction Setup: A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in hydrochloric acid (100 ml) is heated to 323-333 K for 5 minutes.
-
Addition of Reducing Agent: A solution of tin(II) chloride (16.0 g, 0.1 mol) in hydrochloric acid (20 ml) is added dropwise to the heated suspension.
-
Reaction Progression: The reaction mixture is then heated at 363-373 K for 45 minutes.
-
Work-up:
-
The solid formed is collected and dissolved in water (300 ml).
-
A 2N solution of sodium hydroxide is added to adjust the pH to 8-9.
-
The aqueous solution is extracted with ethyl acetate (3 x 100 ml).
-
The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the final product.
-
2.2. General Protocol for ¹H and ¹³C NMR Spectroscopy
The following is a general procedure for obtaining NMR spectra of aromatic amines.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
-
Data Acquisition:
-
Record the spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
-
2.3. General Protocol for Mass Spectrometry
For the analysis of halogenated organic compounds, the following procedure is typical.
-
Ionization: Electron Impact (EI) is a common ionization method.
-
Analysis: The presence of chlorine can be identified by the characteristic isotopic pattern of the molecular ion peak (M+) and fragment ions. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in an (M+2) peak with about one-third the intensity of the M+ peak.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) can be used for accurate mass measurements.
2.4. General Protocol for Infrared (IR) Spectroscopy
The following outlines a general method for obtaining the IR spectrum of an ester.
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull, or analyzed as a thin film on a salt plate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly on the crystal.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer.
-
Characteristic Absorptions: For an aromatic ester, characteristic peaks include:
-
C=O stretch: ~1730-1715 cm⁻¹
-
C–O stretches: Two or more bands in the 1300-1000 cm⁻¹ region.
-
Aromatic C-H and C=C stretches.
-
N-H stretches (for the amino group): ~3500-3300 cm⁻¹
-
Workflow Visualizations
The following diagrams illustrate the general workflow for the synthesis and characterization of substituted methyl aminobenzoates.
References
An In-depth Technical Guide to Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a substituted anthranilate derivative, serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive chloropropoxy chain, makes it a versatile building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectroscopic analysis, and its primary application in the synthesis of the tyrosine kinase inhibitor, Bosutinib.
Chemical and Physical Properties
This compound is a white to off-white solid. A comprehensive summary of its known physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | [1] |
| CAS Number | 380844-26-8 | [2] |
| Molecular Formula | C₁₂H₁₆ClNO₄ | [1] |
| Molecular Weight | 273.71 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 104 °C | |
| Boiling Point | 423.6 ± 40.0 °C (Predicted) | [3] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [4] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [3] |
| Flash Point | 210.0 ± 27.3 °C (Predicted) | [3] |
| Crystal System | Triclinic | [5] |
Synthesis of this compound
The most commonly reported synthesis of this compound involves a multi-step process starting from vanillic acid. The key final step is the reduction of the corresponding nitro-substituted precursor.
Vanillic_Acid [label="Vanillic Acid"]; Esterification [label="Esterification\n(Methanol, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Methyl_Vanillate [label="Methyl Vanillate"]; Alkylation [label="Alkylation\n(1-bromo-3-chloropropane, K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Nitro_Precursor_Synth [label="Methyl 4-(3-chloropropoxy)-\n5-methoxy-2-nitrobenzoate"]; Nitration [label="Nitration\n(HNO₃, Acetic Anhydride)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Reduction [label="Reduction\n(Fe, NH₄Cl or SnCl₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Target_Molecule [label="Methyl 2-amino-5-(3-chloropropoxy)\n-4-methoxybenzoate", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Vanillic_Acid -> Esterification -> Methyl_Vanillate; Methyl_Vanillate -> Alkylation -> Nitro_Precursor_Synth; Nitro_Precursor_Synth -> Nitration [style=invis]; Methyl_Vanillate -> Nitration -> Nitro_Precursor_Synth [style=invis]; Nitro_Precursor_Synth -> Reduction -> Target_Molecule; {rank=same; Esterification; Alkylation; Nitration; Reduction;} }
Figure 1: Synthetic workflow for this compound.Experimental Protocols
Two effective methods for the reduction of the nitro precursor are detailed below.
Protocol 1: Reduction with Iron and Ammonium Chloride
This procedure is adapted from a published synthesis of a Bosutinib intermediate.
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, a suspension of powdered iron and ammonium chloride in a mixture of methanol and water is prepared.
-
Addition of Nitro Compound: The precursor, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, is added to the suspension.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron catalyst. The filter cake is washed with methanol.
-
Extraction: The combined filtrate is concentrated under reduced pressure to remove the methanol. The resulting aqueous residue is extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed in vacuo to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction with Tin(II) Chloride [5]
-
Reaction Setup: A suspension of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in hydrochloric acid is prepared in a reaction flask and heated to 50-60°C for 5 minutes.[5]
-
Addition of Reducing Agent: A solution of tin(II) chloride in hydrochloric acid is added dropwise to the heated suspension.[5]
-
Reaction Conditions: The reaction mixture is then heated to 90-100°C for 45 minutes.[5]
-
Work-up: The solid formed is collected by filtration and dissolved in water.[5] The pH of the aqueous solution is adjusted to 8-9 with a 2N sodium hydroxide solution.[5]
-
Extraction: The aqueous solution is extracted with ethyl acetate.[5] The combined organic layers are dried over anhydrous magnesium sulfate.[5]
-
Isolation: The solvent is removed under reduced pressure to give the final product.[5] Crystals suitable for X-ray analysis can be obtained by slow evaporation from a methanol solution.[5]
Purification
Purification of the crude product is essential to ensure its suitability for subsequent synthetic steps.
-
Recrystallization: For solid crude products, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be an effective purification method. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: For oily or highly impure products, silica gel column chromatography is recommended. A typical eluent system would be a gradient of ethyl acetate in hexane. The fractions can be monitored by TLC to isolate the pure product.
Spectroscopic Data and Analysis
The structure of this compound has been confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.31 (s, 1H), 6.18 (s, 1H), 5.58 (s, 2H, -NH₂), 4.15 (t, J = 6.0 Hz, 2H), 3.85 (s, 3H), 3.80 (s, 3H), 3.73 (t, J = 6.2 Hz, 2H), 2.26-2.34 (m, 2H) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 168.10, 154.17, 146.97, 140.85, 113.65, 102.51, 100.58, 65.11, 56.70, 51.33, 41.43, 31.94 |
| Mass Spectrometry (ES) m/z | 274.1 (M+1) |
¹H NMR Spectral Interpretation:
-
7.31 ppm (s, 1H): Aromatic proton at C6.
-
6.18 ppm (s, 1H): Aromatic proton at C3.
-
5.58 ppm (s, 2H): Protons of the amino group (-NH₂).
-
4.15 ppm (t, J = 6.0 Hz, 2H): Methylene protons of the propoxy chain adjacent to the aromatic ring (-OCH₂-).
-
3.85 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).
-
3.80 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).
-
3.73 ppm (t, J = 6.2 Hz, 2H): Methylene protons of the propoxy chain adjacent to the chlorine atom (-CH₂Cl).
-
2.26-2.34 ppm (m, 2H): Central methylene protons of the propoxy chain (-CH₂-).
Application as a Chemical Intermediate: Synthesis of Bosutinib
The primary and most significant application of this compound is as a key intermediate in the synthesis of Bosutinib, a dual Src/Abl tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[6]
The synthesis of Bosutinib from this intermediate involves a cyclization reaction to form the quinoline core, followed by a series of functional group manipulations.
Intermediate [label="Methyl 2-amino-5-(3-chloropropoxy)\n-4-methoxybenzoate", style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization\n(with a β-keto nitrile derivative)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Quinoline_Core [label="Substituted Quinoline"]; Further_Steps [label="Further Functional\nGroup Manipulations", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Bosutinib [label="Bosutinib", style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Intermediate -> Cyclization -> Quinoline_Core; Quinoline_Core -> Further_Steps -> Bosutinib; }
Figure 2: Role of the intermediate in the synthesis of Bosutinib.The amino group of the intermediate reacts with a suitable three-carbon electrophile, often generated in situ, to construct the quinoline ring system. The chloropropoxy side chain is then utilized in a subsequent step to introduce the N-methylpiperazine moiety, a critical pharmacophore of the Bosutinib molecule.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is highly recommended to obtain a specific SDS from the supplier before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of the important anti-cancer drug, Bosutinib. This guide has provided a detailed overview of its properties, synthesis, purification, and application, intended to be a valuable resource for researchers and professionals in the field of drug discovery and development. The experimental protocols and spectroscopic data presented herein should facilitate its efficient synthesis and characterization in a laboratory setting.
References
- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkem.com [medkem.com]
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound is a substituted anthranilate derivative. Its molecular structure, featuring a reactive amino group, a cleavable ester, and an alkyl chloride handle, makes it a versatile building block for the synthesis of various heterocyclic compounds, particularly those of medicinal interest. This guide will focus on two principal synthetic pathways, outlining the required precursors and reaction conditions.
Synthetic Pathways and Starting Materials
Two primary synthetic routes have been identified for the preparation of this compound. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.
Route 1: Alkylation and Nitration of a Hydroxybenzoate Precursor
This pathway commences with the readily available Methyl 3-hydroxy-4-methoxybenzoate . The synthesis proceeds through O-alkylation of the phenolic hydroxyl group, followed by regioselective nitration and subsequent reduction of the nitro group to the desired primary amine.
Route 2: Alkylation of a Pre-functionalized Aminobenzoate
This alternative approach begins with Methyl 2-amino-5-hydroxy-4-methoxybenzoate . The key transformation in this route is the direct O-alkylation of the hydroxyl group to introduce the 3-chloropropoxy side chain.
The logical flow of these synthetic strategies is illustrated below.
Caption: Synthetic approaches to this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthetic steps described in this guide.
Table 1: Reactant Quantities for Route 1
| Step | Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| 1. Alkylation | Methyl 3-hydroxy-4-methoxybenzoate | 182.17 | 0.47 | 84.6 g |
| 1-Bromo-3-chloropropane | 157.44 | 0.65 | 101.6 g | |
| Potassium Carbonate | 138.21 | 1.0 | 138.1 g | |
| 2. Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 258.70 | 0.36 | 93.0 g |
| Nitric Acid (66%) | 63.01 | - | 84.5 mL | |
| 3. Reduction (Fe/AcOH) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 303.70 | 0.30 | 90.0 g |
| Iron Powder | 55.845 | 0.89 | 50 g | |
| 3. Reduction (SnCl₂/HCl) | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 303.70 | 0.016 | - |
| Tin(II) Chloride | 189.60 | 0.1 | 16.0 g |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature | Duration | Yield (%) |
| 1. Alkylation | DMF | 70°C | 4 h | 94.7 |
| 2. Nitration | Acetic Acid / Acetic Anhydride | 0-5°C to RT | 6 h | - |
| 3. Reduction (Fe/AcOH) | Acetic Acid / Methanol | 50-60°C | 30 min | 77 |
| 3. Reduction (SnCl₂/HCl) | HCl | 90-100°C | 45 min | 51.1 |
| Synthesis of Precursor (Route 2) | Ethyl Acetate | - | 4 h | 93 |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its precursors.
Route 1: From Methyl 3-hydroxy-4-methoxybenzoate
The experimental workflow for Route 1 is depicted below.
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the preparation of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the reaction mechanisms, experimental protocols, and relevant biological pathways.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process commencing from methyl 3-hydroxy-4-methoxybenzoate. The overall synthetic route involves three primary transformations: O-alkylation, nitration of the aromatic ring, and subsequent reduction of the nitro group to an amine.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis.
Technical Guide: Purity Analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide to the purity analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific literature for this compound, this guide presents a framework of established analytical methodologies commonly applied to analogous aromatic amines and esters. The protocols and data herein are representative and intended to serve as a robust starting point for developing a specific validation plan. This guide covers chromatographic, spectroscopic, and elemental analysis techniques, complete with illustrative data and detailed experimental protocols.
Introduction
The purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical parameter in drug development and manufacturing. For this compound, ensuring high purity is essential for the successful synthesis of downstream products and for minimizing the presence of potentially harmful impurities. This guide outlines a multi-pronged analytical approach to thoroughly characterize the purity and impurity profile of this compound. The primary techniques discussed include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification, Mass Spectrometry (MS) for impurity identification, and Elemental Analysis for confirmation of elemental composition.
Analytical Strategies for Purity Determination
A comprehensive purity analysis of an organic compound like this compound typically involves a combination of techniques to ensure both the quantification of the main component and the identification of any impurities.
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of non-volatile organic compounds.[1] It separates the main compound from its impurities, allowing for accurate quantification.
Spectroscopic Analysis
Spectroscopic methods are invaluable for confirming the chemical structure of the main compound and for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure and can be used for quantitative purity determination (qNMR).[2][3] It is particularly useful for identifying and quantifying impurities that are structurally similar to the main compound.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and its fragments, which is crucial for confirming its identity and for identifying unknown impurities, often in conjunction with a chromatographic separation method like LC-MS.[4][5][6]
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements in a sample. This data is used to confirm that the empirical formula of the synthesized compound is correct, which is a fundamental indicator of purity.[7][8]
Quantitative Data Summary
The following tables present illustrative data that could be expected from a comprehensive purity analysis of a high-purity batch of this compound.
Table 1: Illustrative HPLC Purity Analysis Results
| Parameter | Result |
| Purity by Area % | 99.85% |
| Retention Time | 8.24 min |
| Relative Retention Time of Known Impurity 1 | 0.92 |
| Concentration of Known Impurity 1 | 0.05% |
| Relative Retention Time of Unknown Impurity 2 | 1.15 |
| Concentration of Unknown Impurity 2 | 0.08% |
| Total Impurities | 0.15% |
Table 2: Illustrative Quantitative NMR (qNMR) Purity Analysis
| Parameter | Result |
| Purity (mol/mol) vs. Internal Standard | 99.7% |
| Internal Standard Used | Maleic Anhydride |
| Solvent | DMSO-d6 |
Table 3: Illustrative Elemental Analysis Data
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 52.66 | 52.59 | -0.07 |
| Hydrogen (H) | 5.52 | 5.58 | +0.06 |
| Nitrogen (N) | 5.12 | 5.09 | -0.03 |
| Chlorine (Cl) | 12.95 | 12.88 | -0.07 |
Experimental Protocols
The following are detailed, representative protocols for the key analytical methods.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To provide an independent, orthogonal measurement of purity.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Internal Standard: Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Accurately weigh approximately 10 mg of the internal standard.
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest should be used.
-
A 90° pulse angle should be accurately calibrated.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molar masses of the analyte and the standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To identify the molecular weights of the main peak and any impurity peaks observed in the HPLC analysis.
-
LC Conditions: Use the same HPLC method as described in section 4.1.
-
MS Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 600.
-
Data Analysis: Correlate the retention times of the peaks from the HPLC UV chromatogram with the mass spectra to determine the molecular weight of each component.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Overall workflow for the purity analysis of a synthesized compound.
Caption: Interrelationship of analytical techniques for comprehensive purity assessment.
Conclusion
The purity analysis of this compound requires a multi-faceted approach employing orthogonal analytical techniques. While this guide provides a robust framework based on established methods for similar compounds, it is imperative that these methods are validated for specificity, linearity, accuracy, precision, and robustness for this particular analyte. A thorough and well-documented purity analysis is fundamental to ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 7. azom.com [azom.com]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is a chemical intermediate of interest in pharmaceutical synthesis. A thorough understanding of its solubility characteristics is paramount for successful process development, formulation design, and ultimately, the bioavailability of any potential active pharmaceutical ingredient (API) derived from it. This technical guide provides a consolidated overview of the known physicochemical properties of this compound and outlines a comprehensive, adaptable experimental protocol for determining its solubility in various solvent systems. Due to the current lack of publicly available quantitative solubility data, this guide focuses on providing the necessary tools and methodologies for researchers to generate this critical information in their own laboratories.
Physicochemical Properties
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₆ClNO₄ | PubChem[1] |
| Molecular Weight | 273.71 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Physical Description | Solid (predicted) | --- |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [3] |
| Flash Point | 210.0±27.3 °C | [2] |
Table 1: Physicochemical Properties of this compound.
The positive XLogP3 value suggests a preference for lipid environments over aqueous ones, a common characteristic of many pharmaceutical intermediates and APIs. This underscores the importance of empirical solubility testing in a range of pharmaceutically relevant solvents and buffer systems.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] The following protocol is a generalized procedure that can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to determine the time to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) in a preliminary experiment.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter.[6] It is critical to perform this step quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor. Express the solubility in units such as mg/mL or µg/mL.
-
International Council for Harmonisation (ICH) Considerations:
For regulatory purposes, such as Biopharmaceutics Classification System (BCS) based biowaivers, solubility studies should be conducted according to ICH M9 guidelines.[8][9][10][11] This includes determining the solubility in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[8][11] The stability of the drug substance in the solubility media should also be demonstrated.[9][11]
Mandatory Visualization
The following diagram illustrates the general workflow for the determination of solubility using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Conclusion
While quantitative solubility data for this compound is not currently published, this guide equips researchers with the necessary foundational knowledge and a robust experimental protocol to independently determine this critical parameter. By following the outlined shake-flask methodology and adhering to relevant regulatory guidelines where necessary, drug development professionals can generate the high-quality solubility data required to advance their research and development activities. The generation and dissemination of such data will be invaluable to the broader scientific community.
References
- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 380844-26-8 [m.chemicalbook.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. quora.com [quora.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ema.europa.eu [ema.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational scaffolds in medicinal chemistry.[1] These structures are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4] This document provides detailed protocols for the synthesis of quinazolin-4(3H)-one derivatives starting from Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate. The resulting product, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is a valuable intermediate for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols provided herein describe a classical thermal condensation method and a modern microwave-assisted approach, offering flexibility for various laboratory settings.
Introduction
The quinazoline ring system is a core component of numerous biologically active molecules. A prominent example is Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy, which features a 6,7-disubstituted quinazoline core. The starting material, this compound, is a substituted anthranilate ester poised for cyclization to form the corresponding 6,7-disubstituted quinazolin-4(3H)-one. The presence of a 3-chloropropoxy group at the 6-position offers a reactive handle for subsequent derivatization, allowing for the creation of diverse chemical libraries for drug discovery programs. For instance, the terminal chloride can be readily displaced by various nucleophiles, such as amines, to introduce moieties that can enhance target binding or improve pharmacokinetic properties.
This application note details two reliable methods for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, a key intermediate for pharmacologically active molecules.
Synthesis Protocols
Two primary methods are presented for the cyclization of this compound to form the desired quinazolinone.
Method 1: Classical Thermal Synthesis (Niementowski Reaction)
The Niementowski reaction is a conventional and cost-effective method for synthesizing 4(3H)-quinazolinones by heating an anthranilic acid or its ester with an amide, most commonly formamide.[5] Formamide serves as both the reagent, providing the C2 carbon of the quinazoline ring, and the solvent.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (10 mmol, 2.87 g) and formamide (40 mmol, 1.6 mL).[5]
-
Heat the reaction mixture in an oil bath at 130-140°C for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 50 mL of ice-cold water while stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL) to remove any residual formamide.
-
Dry the product under vacuum to afford crude 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
DOT Script for the Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Caption: Chemical synthesis of the target quinazolinone.
Method 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a powerful technique that can dramatically reduce reaction times, increase yields, and improve product purity.[5] This protocol adapts the classical method for a microwave reactor.
Experimental Protocol:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1 mmol, 0.287 g) and formamide (4 mmol, 0.16 mL).
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at 150°C for 20-30 minutes. (Note: The optimal time and temperature may need to be determined empirically).
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Remove the cap and transfer the contents to a beaker containing 20 mL of ice-cold water.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the product as described in Method 1, if necessary.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. Yields are based on analogous reactions reported in the literature.[5][6]
| Parameter | Method 1: Classical Thermal Synthesis | Method 2: Microwave-Assisted Synthesis |
| Starting Material | This compound | This compound |
| Reagent | Formamide | Formamide |
| Temperature | 130-140°C | 150°C |
| Reaction Time | 4-6 hours | 20-30 minutes |
| Anticipated Yield | ~85-95% | ~90-98% |
| Work-up | Precipitation in water, filtration | Precipitation in water, filtration |
| Purification | Recrystallization or Column Chromatography | Recrystallization or Column Chromatography |
Biological Significance and Further Applications
Quinazolinone derivatives are renowned for their diverse biological activities. The 6,7-disubstitution pattern is particularly significant for anticancer activity, often targeting protein kinases. For example, compounds with this scaffold have been identified as potent inhibitors of c-Met kinase and Epidermal Growth Factor Receptor (EGFR).[7]
The synthesized 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is an ideal intermediate for building a library of potential drug candidates. The terminal chlorine on the propoxy side chain is a versatile electrophilic site for nucleophilic substitution reactions. This allows for the introduction of various functional groups to probe structure-activity relationships (SAR). A common follow-up reaction involves substituting the chlorine with a cyclic amine, such as morpholine, which is a key structural feature in the EGFR inhibitor Gefitinib.[8][9]
DOT Script for Experimental Workflow
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. generis-publishing.com [generis-publishing.com]
- 7. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 9. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate in Gefitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] The synthesis of this complex molecule involves several key intermediates, with Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate playing a pivotal role in the construction of the core quinazoline ring structure. This document provides detailed application notes and experimental protocols for the synthesis and subsequent cyclization of this crucial intermediate, presenting quantitative data in a clear, tabular format. Furthermore, it includes diagrams of the synthetic pathway and the relevant biological signaling cascade to provide a comprehensive overview for researchers in drug development.
Introduction
The development of efficient and scalable synthetic routes for active pharmaceutical ingredients (APIs) is a cornerstone of drug development. Gefitinib, an anilinoquinazoline derivative, is a prime example of a targeted cancer therapeutic.[3] Its synthesis has been approached through various routes, often converging on the formation of a substituted quinazoline core. One effective strategy employs this compound as a key building block. This intermediate contains the necessary functionalities—an amino group and a benzoate ester—correctly positioned on the benzene ring to facilitate the cyclization reaction that forms the quinazolinone skeleton. Understanding the optimal conditions for the preparation and reaction of this intermediate is critical for maximizing the overall yield and purity of Gefitinib.
Synthetic Pathway Overview
The synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate involves a multi-step process where this compound is a key intermediate. The general synthetic workflow is outlined below.
Figure 1: Synthetic workflow for Gefitinib highlighting the key intermediate.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reaction steps involving the formation and cyclization of this compound.
Table 1: Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 317.71 | 0.30 | 90.0 g |
| Powdered Iron | 55.85 | 0.89 | 50 g |
| Acetic Acid | 60.05 | - | 500 mL |
| Methanol | 32.04 | - | 300 mL |
| Product Yield | 77% |
Data extracted from a retracted publication by Li et al. While the paper was retracted for plagiarism, the experimental data is presented here for informational purposes.[1]
Table 2: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume |
| This compound | 273.71 | 0.36 | 98.2 g |
| Formamidine Acetate | 104.11 | 0.51 | 52.6 g |
| Ethanol | 46.07 | - | 800 mL |
| Product Yield | 92% | ||
| Product Purity (HPLC) | 99.3% |
Data extracted from a retracted publication by Li et al. and corroborated by a study on Gefitinib analogues.[1][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the reduction of the nitro group of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate to an amino group.
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol)[1]
-
Powdered iron (50 g, 0.89 mol)[1]
-
Acetic acid (500 mL)[1]
-
Methanol (300 mL)[1]
-
Ethyl acetate
-
Water
-
Nitrogen gas supply
-
Reaction flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, separatory funnel, rotary evaporator
Procedure:
-
Add powdered iron (50 g) to acetic acid (500 mL) in a reaction flask under a nitrogen atmosphere.[1]
-
Stir the suspension and heat to 50°C for 15 minutes.[1]
-
Dissolve Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g) in methanol (300 mL).[1]
-
Add the methanolic solution of the nitro compound dropwise to the iron-acetic acid suspension.[1]
-
Maintain the reaction temperature between 50-60°C and stir for 30 minutes.[1]
-
After the reaction is complete, filter off the catalyst and wash it with methanol.[1]
-
Combine the filtrate and washes, and evaporate the volatiles using a rotary evaporator.[1]
-
Pour the residue into water (4 L) and extract with ethyl acetate (4 x 200 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Protocol 2: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
This protocol details the cyclization of this compound with formamidine acetate to form the quinazolinone ring.
Materials:
-
Reaction flask, condenser, overhead stirrer, heating mantle, filtration apparatus, refrigerator
Procedure:
-
Combine this compound (98.2 g) and formamidine acetate (52.6 g) in ethanol (800 mL) in a reaction flask equipped with an overhead stirrer.[1][4]
-
After the reflux period, allow the mixture to cool and then let it stand in a refrigerator overnight.[1][4]
-
Wash the precipitate with cold ethanol and air dry to yield the product as a white powder.[1][4]
Gefitinib's Mechanism of Action: EGFR Signaling Pathway Inhibition
Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][2] EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1] The major pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway.[1][5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pro-growth and anti-apoptotic signals.[2]
Gefitinib competitively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation.[1][6] This blockade of the initial signaling event effectively shuts down the downstream pathways, leading to a reduction in cancer cell proliferation and induction of apoptosis.[1]
Figure 2: Gefitinib's inhibition of the EGFR signaling pathway.
Conclusion
This compound is a critical intermediate in a viable synthetic route to Gefitinib. The protocols provided herein, derived from published literature, offer a detailed guide for its synthesis and subsequent conversion to the quinazolinone core of the final drug molecule. The successful and efficient execution of these steps is paramount for the overall success of the Gefitinib synthesis. The accompanying diagrams provide a clear visual representation of both the chemical and biological context of this important anti-cancer agent.
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the investigation of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Due to its structural similarity to precursors of known kinase inhibitors like Gefitinib, this compound is a candidate for evaluation in cancer drug discovery programs. The following protocols outline the synthesis of the compound and subsequent in vitro assays to determine its biological activity.
Chemical Properties and Synthesis
This compound is a substituted benzoate derivative. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C12H16ClNO4 | [1] |
| Molecular Weight | 273.71 g/mol | [1] |
| IUPAC Name | methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | [1] |
| Physical Form | Solid |
Synthesis Protocol
A common synthetic route to this compound involves the reduction of a nitro-substituted precursor.[2]
Materials:
-
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
-
Tin(II) chloride (SnCl2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (2N)
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in 100 ml of concentrated HCl in a round-bottom flask.[2]
-
Heat the suspension to 50-60°C for 5 minutes with stirring.[2]
-
Slowly add a solution of tin(II) chloride (16.0 g, 0.1 mol) dissolved in 20 ml of concentrated HCl to the reaction mixture.[2]
-
Increase the temperature and heat the mixture at 90-100°C for 45 minutes.[2]
-
After the reaction is complete, cool the mixture and collect the precipitated solid by filtration.
-
Dissolve the collected solid in 300 ml of water.[2]
-
Adjust the pH of the solution to 8-9 by adding a 2N sodium hydroxide solution.[2]
-
Extract the aqueous solution with ethyl acetate (3 x 100 ml).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by column chromatography.
Proposed Biological Application: EGFR Kinase Inhibition
Substituted 2-aminobenzoates are precursors to quinazoline-based kinase inhibitors that target the ATP-binding site of EGFR. The aberrant signaling of EGFR is a key driver in the proliferation of various cancer types, particularly non-small cell lung cancer.[3][4] Therefore, it is hypothesized that this compound may exhibit inhibitory activity against EGFR.
EGFR Signaling Pathway
Caption: Proposed mechanism of action for the test compound on the EGFR signaling pathway.
Experimental Protocols
The following protocols describe in vitro assays to evaluate the inhibitory potential of this compound on EGFR.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer.
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells).
-
Add 2.5 µL of the EGFR kinase and substrate mixture to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP (as an indicator of kinase activity) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of the compound on the proliferation of a cancer cell line that overexpresses EGFR (e.g., A549 non-small cell lung cancer cells).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., Gefitinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a negative control and a positive control.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation
The quantitative data from the in vitro assays should be summarized for clear comparison.
| Compound | EGFR Kinase IC50 (µM) | A549 Cell Proliferation GI50 (µM) |
| Test Compound | Experimental Value | Experimental Value |
| Gefitinib (Control) | Literature/Experimental Value | Literature/Experimental Value |
Experimental Workflow
Caption: Overall workflow for the synthesis and biological evaluation of the test compound.
References
"Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" as a building block in organic synthesis
Application Notes and Protocols: Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of this compound, a key building block in organic synthesis, particularly in the development of pharmaceutically active compounds. This document details its synthesis, chemical properties, and a significant application in the synthesis of the tyrosine kinase inhibitor, Gefitinib.
Chemical Properties and Data
This compound is a substituted anthranilate derivative. Its structure incorporates a reactive amino group and a chloropropoxy chain, making it a versatile intermediate for constructing more complex molecules.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO₄ | - |
| Molecular Weight | 273.71 g/mol | [1] |
| Appearance | Light yellow crystals | [2] |
| Melting Point | 54-56 °C | [2] |
| HPLC Purity | 98.7% | [2] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process starting from methyl 3-hydroxy-4-methoxybenzoate. The overall workflow involves O-alkylation, nitration, and subsequent reduction of the nitro group.
Caption: Synthetic workflow for this compound.
Experimental Protocols:
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [2]
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice-water (3 L) with constant stirring.
-
The resulting solid is filtered and washed with cold water to yield the product.
Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [2]
-
To a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL), nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C.
-
The mixture is stirred at room temperature for 6 hours and then poured into ice-water (2 L).
-
The aqueous layer is extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate and brine, dried over Na₂SO₄, and the solvent is removed under vacuum.
Step 3: Synthesis of this compound [2][3]
-
Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL) and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[2][3]
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.[2][3]
-
The catalyst is filtered, and the volatiles are evaporated.
-
The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layer is washed with saturated sodium bicarbonate and brine, and dried over Na₂SO₄.
-
The solvent is removed under vacuum to give a yellow oil that solidifies upon refrigeration. Recrystallization from ethyl acetate/petroleum ether affords the final product.
Table 2: Summary of Synthesis Steps and Yields
| Step | Product | Reagents | Yield | Purity (HPLC) |
| 1 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃, DMF | 94.7% | - |
| 2 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Nitric acid, Acetic acid, Acetic anhydride | - | - |
| 3 | This compound | Powdered iron, Acetic acid, Methanol | 89% | 98.7% |
Note: The yield for the nitration step was not explicitly stated in the source material.
An alternative reduction method for a similar isomer, Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate, involves using tin(II) chloride in hydrochloric acid, yielding 51.1% of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.[4]
Application in the Synthesis of Gefitinib
This compound is a crucial intermediate in a novel synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy.[2][3] The synthesis proceeds through cyclization to form the quinazolinone core, followed by chlorination and subsequent amination reactions.
Caption: Synthetic pathway from the title compound to Gefitinib.
Experimental Protocol: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one [2]
-
A solution of this compound (98.2 g, 0.36 mol) and formamidine acetate (52.6 g, 0.51 mol) in ethanol (800 mL) is heated at reflux for 6 hours with stirring.
-
The mixture is allowed to stand in a refrigerator overnight.
-
The precipitate is collected by filtration, washed with ethanol, and air-dried to give the product.
Table 3: Cyclization Reaction Data
| Product | Yield | Purity (HPLC) | Melting Point |
| 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 92% | 99.3% | 218-219 °C |
Related Building Blocks
It is important to distinguish the title compound from its isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate .[1][4] While structurally similar, the different substitution pattern on the benzene ring can lead to variations in reactivity and the properties of downstream products. Researchers should carefully verify the specific isomer required for their synthetic route. Other related building blocks include various substituted aminobenzoates which are pivotal in medicinal chemistry for the synthesis of kinase inhibitors and other therapeutic agents.[5][6]
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a suitable laboratory setting with appropriate safety precautions. The synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate was described in a paper that has since been retracted.[2]
References
- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Cyclization Reactions of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the cyclization reactions of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a versatile intermediate in the synthesis of heterocyclic compounds, particularly quinoline and quinazolinone derivatives. These derivatives are of significant interest in medicinal chemistry and drug development.
Overview of Cyclization Potential
This compound possesses two key functionalities that enable various cyclization reactions:
-
2-Amino Group: This group is a nucleophile and can react with a variety of electrophiles to initiate the formation of a new ring fused to the benzene ring.
-
5-(3-chloropropoxy) Group: The terminal chloride on this side chain provides an electrophilic center for intramolecular nucleophilic substitution, allowing for the formation of a third ring.
These reactive sites make the title compound an ideal precursor for the synthesis of tricyclic heterocyclic systems. A primary application is in the synthesis of quinazolinone derivatives, which are core structures in many biologically active compounds.
Synthesis of the Precursor: this compound
The starting material, this compound, can be synthesized from its corresponding nitro derivative, Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
Experimental Protocol: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
This protocol is adapted from the synthesis of a positional isomer, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate[1].
Workflow for the Synthesis of the Amino Precursor
Caption: Synthetic workflow for the reduction of the nitro precursor.
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of iron powder (3 equivalents) in acetic acid, add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1 equivalent) in methanol.
-
Heat the reaction mixture to 50-60°C and stir for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and remove the volatiles under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Quantitative Data (based on the synthesis of a positional isomer[2]):
| Parameter | Value |
| Yield | 77% |
| Reaction Time | 30 minutes |
| Reaction Temperature | 50-60°C |
Cyclization to form a Quinazolinone Core
A key application of this compound is its conversion to a quinazolinone derivative. This is typically achieved through a condensation reaction with a one-carbon synthon, such as formamide, followed by intramolecular cyclization. The resulting quinazolinone can then undergo further transformations.
The following protocol is based on the synthesis of a key intermediate for the anticancer drug Gefitinib, using a positional isomer of the title compound[2]. It is anticipated that this compound will undergo a similar reaction sequence.
Experimental Protocol: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Reaction Scheme:
Caption: Cyclization of the amino precursor to a quinazolinone.
Materials:
-
This compound
-
Formamide
Procedure:
-
A mixture of this compound (1 equivalent) and formamide (excess) is heated to 150-160°C.
-
The reaction is maintained at this temperature for several hours, and the progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then poured into water, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried to afford the crude 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
-
The crude product can be further purified by recrystallization.
Quantitative Data (based on the synthesis of a positional isomer[2]):
| Parameter | Value |
| Yield | High (specific value not provided) |
| Reaction Temperature | 150-160°C |
Further Cyclization to a Tricyclic System
The resulting 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one possesses the necessary functionality for a subsequent intramolecular cyclization to form a tricyclic system. This is typically achieved by treating the compound with a base to facilitate an intramolecular Williamson ether synthesis.
Experimental Protocol: Intramolecular Cyclization to form a Pyrano[2,3-g]quinazolinone derivative
Logical Workflow for Tricyclic System Formation
Caption: Workflow for the intramolecular cyclization to a tricyclic product.
Materials:
-
6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) (or another suitable polar aprotic solvent)
Procedure:
-
To a solution of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (1 equivalent) in DMF, add potassium carbonate (excess).
-
Heat the reaction mixture to a temperature sufficient to promote the intramolecular cyclization (e.g., 80-100°C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Expected Quantitative Data:
| Parameter | Value |
| Yield | Moderate to High |
| Reaction Temperature | 80-100°C |
Applications in Drug Development
Quinazoline and its fused heterocyclic derivatives are privileged scaffolds in medicinal chemistry. They are known to interact with various biological targets, including protein kinases. For instance, the quinazoline core is a key feature of several approved anticancer drugs that target the epidermal growth factor receptor (EGFR) tyrosine kinase. The tricyclic systems that can be synthesized from this compound may exhibit interesting pharmacological properties and could serve as lead compounds in drug discovery programs targeting various diseases, including cancer and inflammatory disorders.
Signaling Pathway Context (Hypothetical)
Caption: Potential inhibitory action of a quinazoline derivative on the EGFR signaling pathway.
Disclaimer: The experimental protocols described herein are based on analogous reactions reported in the literature for positional isomers. Researchers should exercise caution and perform appropriate reaction optimization and characterization for the specific cyclization reactions of this compound. The provided quantitative data should be considered as a guide.
References
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors used in targeted cancer therapies. Its molecular structure, featuring amino, ester, and chloroalkoxy functionalities, makes it a versatile building block for the construction of complex heterocyclic scaffolds. This document provides a detailed three-step protocol for the scale-up synthesis of this intermediate, starting from commercially available methyl 3-hydroxy-4-methoxybenzoate. The described pathway involves O-alkylation, followed by aromatic nitration and subsequent reduction of the nitro group. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Overall Synthetic Pathway
The synthesis of this compound is accomplished via a three-step sequence as illustrated below.
Caption: Three-step synthesis of the target compound.
Experimental Protocols
Step 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
This protocol describes the etherification of the phenolic hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane.
Reaction Scheme:
Caption: O-Alkylation reaction scheme.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| Methyl 3-hydroxy-4-methoxybenzoate | 182.17 | - |
| 1-bromo-3-chloropropane | 157.44 | 1.59 |
| Potassium Carbonate (anhydrous) | 138.21 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Heating/cooling circulator
-
Addition funnel
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Charge the reactor with methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), potassium carbonate (2.5 eq), and DMF (5-10 volumes).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add 1-bromo-3-chloropropane (1.4 eq) to the mixture via the addition funnel.
-
Heat the reaction mixture to 70°C and maintain for 4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water (20-30 volumes) with constant stirring.
-
The product will precipitate as a solid. Continue stirring for 30 minutes to ensure complete precipitation.
-
Filter the solid and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60°C to a constant weight to yield methyl 3-(3-chloropropoxy)-4-methoxybenzoate.
Quantitative Data (Representative):
| Starting Material (eq) | Reagent (eq) | Solvent (Vol) | Product | Yield (%) | Purity (HPLC) |
| 1.0 | 1.4 | 5-10 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | >90 | >98% |
Step 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
This protocol describes the regioselective nitration of the aromatic ring.
Reaction Scheme:
Caption: Aromatic nitration reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Concentration |
| Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 258.70 | - | - |
| Nitric Acid | 63.01 | 1.41 | 66% |
| Acetic Acid | 60.05 | 1.05 | - |
| Acetic Anhydride | 102.09 | 1.08 | - |
| Ethyl Acetate | 88.11 | 0.902 | - |
| Saturated Sodium Bicarbonate | - | - | - |
| Brine | - | - | - |
Procedure:
-
Charge the reactor with methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq), acetic acid (3 volumes), and acetic anhydride (1 volume).[1]
-
Cool the mixture to 0-5°C with stirring.
-
Slowly add nitric acid (66%, 2.3 eq) dropwise, maintaining the internal temperature below 5°C.[1]
-
After the addition is complete, stir the mixture at room temperature for 6 hours.
-
Slowly pour the reaction mixture into ice-water (20 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
Quantitative Data (Representative):
| Starting Material (eq) | Reagent (eq) | Solvent (Vol) | Product | Yield (%) | Purity (HPLC) |
| 1.0 | 2.3 | 4 | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | ~80-85 | >98% |
Step 3: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
This protocol describes the reduction of the nitro group to an amine using iron powder in acetic acid.
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | 303.71 |
| Iron Powder | 55.84 |
| Acetic Acid | 60.05 |
| Methanol | 32.04 |
| Ethyl Acetate | 88.11 |
Procedure:
-
Charge the reactor with acetic acid (5 volumes) and powdered iron (3.0 eq).[1]
-
Heat the suspension to 50°C with stirring for 15 minutes under a nitrogen atmosphere.[1]
-
Prepare a solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol (3 volumes).
-
Add the solution of the nitro compound dropwise to the iron/acetic acid suspension, maintaining the temperature between 50-60°C.[1]
-
After the addition is complete, stir the mixture for 30 minutes at 50-60°C.
-
Filter the hot reaction mixture to remove the iron catalyst and wash the filter cake with methanol.
-
Combine the filtrate and washes and evaporate the solvents under reduced pressure.
-
Pour the residue into water (40 volumes) and extract with ethyl acetate (3 x 10 volumes).[1]
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from ethanol/water) to obtain pure this compound.
Quantitative Data (Representative):
| Starting Material (eq) | Reagent (eq) | Solvent (Vol) | Product | Yield (%) | Purity (HPLC) |
| 1.0 | 3.0 | 8 | This compound | ~85-90 | >99% |
Safety Considerations for Scale-up
-
O-Alkylation: 1-bromo-3-chloropropane is a toxic and potentially carcinogenic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). DMF is a combustible liquid and can be absorbed through the skin.
-
Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts, which can be explosive. The addition of nitric acid should be slow and monitored closely. Nitric acid and acetic anhydride are corrosive and should be handled with extreme care.
-
Reduction: The reduction with iron powder is an exothermic reaction. The addition of the nitro compound should be controlled to maintain the desired temperature. Hydrogen gas may be evolved, so the reaction should be conducted in a well-ventilated area, away from ignition sources. Iron powder can be pyrophoric under certain conditions.
Conclusion
The provided protocols outline a reliable and scalable three-step synthesis for this compound. By following these procedures and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in quantities suitable for further research and development. Careful monitoring of reaction parameters and purification of intermediates at each stage are crucial for obtaining the final product in high yield and purity.
References
Application Notes and Protocols: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one from the reaction of methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate with formamidine acetate. This quinazolinone derivative is a key intermediate in the synthesis of Gefitinib (Iressa®), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The protocols outlined herein are intended for research and development purposes.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one represents a critical step in the manufacturing of Gefitinib, a targeted cancer therapeutic.[3][4] Gefitinib functions by inhibiting the EGFR tyrosine kinase, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[4] The reaction between an anthranilate derivative, this compound, and formamidine acetate provides an efficient method for constructing the core quinazolinone scaffold.[3]
Reaction Scheme
The overall reaction is a cyclization of this compound with formamidine acetate to yield 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
Caption: Reaction of this compound with Formamidine Acetate.
Experimental Protocol
This protocol is based on a reported synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one.[3]
Materials:
-
This compound
-
Formamidine acetate
-
Ethanol (anhydrous)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Refrigerator
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Melting point apparatus
Procedure:
-
A solution of this compound (98.2 g, 0.36 mol) and formamidine acetate (52.6 g, 0.51 mol) in ethanol (800 mL) is prepared in a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
-
The reaction mixture is heated to reflux with overhead stirring for 6 hours.[3]
-
After the reflux period, the mixture is allowed to cool to room temperature and then placed in a refrigerator to stand overnight to facilitate precipitation.[3]
-
The precipitate is collected by filtration using a Buchner funnel.[3]
-
The collected solid is washed with cold ethanol.[3]
-
The product is air-dried to yield 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one as a white powder.[3]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 98.2 g (0.36 mol) | [3] |
| Formamidine acetate | 52.6 g (0.51 mol) | [3] |
| Ethanol | 800 mL | [3] |
| Reaction Conditions | ||
| Temperature | Reflux | [3] |
| Time | 6 hours | [3] |
| Product | ||
| 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one | 88.7 g | [3] |
| Yield | 92% | [3] |
| Purity (HPLC) | 99.3% | [3] |
| Melting Point | 218-219 °C | [3] |
| ¹H-NMR Data (CDCl₃) | ||
| δ 2.10-2.31 (tt, 2H) | -CH₂CH₂CH₂- | [3] |
| δ 3.72 (t, 2H) | -CH₂Cl | [3] |
| δ 3.83 (s, 3H) | -OCH₃ | [3] |
| δ 4.02 (t, 2H) | -CH₂O | [3] |
| δ 6.98 (d, 1H) | HAr | [3] |
| δ 7.89 (s, 1H) | HAr | [3] |
| δ 8.02 (d, 1H) | HAr | [3] |
| δ 9.03-9.42 (b, 1H) | -NH- | [3] |
Application in Drug Development
The synthesized compound, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, is a crucial intermediate in the synthesis of Gefitinib.[3][5] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal for cell proliferation, survival, and differentiation. In many cancer types, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and thereby blocking the downstream signaling pathways that contribute to tumorigenesis.[4]
Signaling Pathway and Experimental Workflow
Caption: Synthesis of a Gefitinib intermediate and its role in inhibiting the EGFR signaling pathway.
Caption: Step-by-step workflow for the synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one.
Conclusion
The reaction of this compound with formamidine acetate is a high-yielding and efficient method for the synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one. This compound serves as a vital building block in the production of the anticancer drug Gefitinib. The protocol and data presented provide a valuable resource for researchers in medicinal chemistry and drug development focused on the synthesis of quinazolinone-based therapeutic agents.
References
- 1. CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one - Google Patents [patents.google.com]
- 2. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is a key substituted anthranilate derivative that has garnered significant attention in medicinal chemistry. Its principal application lies in its role as a crucial intermediate in the synthesis of quinazoline-based therapeutic agents. The unique arrangement of its functional groups—an amino group for cyclization reactions, a methyl ester that can be readily modified, and a chloropropoxy chain for introducing further diversity—makes it a versatile scaffold for the construction of complex heterocyclic systems. This document provides a detailed overview of its primary application, experimental protocols for its synthesis and subsequent transformations, and quantitative data on the biological activity of compounds derived from this important building block.
Application Notes
The predominant application of this compound in medicinal chemistry is as a pivotal precursor in the synthesis of Gefitinib, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cellular growth, proliferation, and survival, and its aberrant signaling is a hallmark of many cancers. By serving as a foundational component for the quinazoline core of Gefitinib and related EGFR inhibitors, this compound has played a significant role in the development of targeted cancer therapies.
The 2-amino-5-(alkoxy)-4-methoxybenzoate scaffold provides a strategic framework for building molecules that can effectively target the ATP-binding site of EGFR. The amino and methoxy groups are crucial for the formation of the quinazoline ring system, which mimics the adenine portion of ATP. The chloropropoxy side chain at the 5-position is subsequently modified to introduce moieties that can enhance binding affinity and modulate the pharmacokinetic properties of the final drug candidate.
Beyond its role in the synthesis of first-generation EGFR inhibitors, the broader 2-amino-alkoxy-methoxybenzoate scaffold continues to be explored for the development of next-generation kinase inhibitors and other therapeutic agents. Researchers have utilized this and similar building blocks to generate libraries of compounds for screening against various biological targets.
Data Presentation
The following tables summarize the in vitro biological activity of selected quinazoline derivatives synthesized from precursors related to this compound. These compounds primarily target the EGFR kinase.
Table 1: In Vitro Anti-proliferative Activity of Quinazoline-based EGFR Inhibitors
| Compound ID | Target Cell Line | IC50 (µM) |
| Gefitinib | A549 (Lung) | >10 |
| Gefitinib | BGC-823 (Gastric) | >10 |
| Compound 6c | A431 (Skin) | ~2.0 |
| Compound 6c | A549 (Lung) | ~2.0 |
| Compound 6c | BGC-823 (Gastric) | ~2.0 |
| Compound 6i | A431 (Skin) | ~2.0 |
| Compound 6i | A549 (Lung) | ~2.0 |
| Compound 6i | BGC-823 (Gastric) | ~2.0 |
*Data sourced from a study on novel 4-stilbenylamino quinazoline derivatives.
Table 2: EGFR Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound ID | EGFR IC50 (µM) |
| Gefitinib | 0.7 |
| QZ-3 | 1.3 |
| QZ-5 | 0.8 |
*Data from a study on novel quinazoline derivatives as potent EGFR inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate.
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured slowly into ice-water (3 L) with constant stirring. The solid formed is filtered off and washed with cold water.[1]
Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL). This mixture is stirred at room temperature for 6 hours, then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 × 200 mL). The combined organic layer is washed with saturated sodium bicarbonate (2 × 200 mL) and brine (2 × 100 mL) and dried over Na2SO4.[1]
Step 3: Synthesis of this compound Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL). The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is then added dropwise. The mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered and washed with methanol. The volatiles are evaporated from the combined filtrate and washes. The residue is poured into water (4 L) and extracted with ethyl acetate (4 × 200 mL).[1]
Protocol 2: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one from the Intermediate
This protocol describes the cyclization of the title compound to form the quinazolinone core.
A solution of this compound (98.2 g, 0.36 mol) and formamidine acetate (52.6 g, 0.51 mol) in ethanol (800 mL) is heated at reflux for 6 hours with overhead stirring. The mixture is allowed to stand in a refrigerator overnight. The precipitate is collected by filtration, washed with ethanol, and air-dried to yield the product.[1]
Protocol 3: In Vitro EGFR Kinase Assay (Representative)
This protocol provides a general workflow for assessing the inhibitory activity of compounds against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ATP
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the EGFR enzyme to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to a detectable signal (luminescence).
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
References
Application Notes and Protocols: Derivatization of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a versatile intermediate in pharmaceutical synthesis. The functional groups of this molecule, including a primary aromatic amine, a methyl ester, and an alkyl chloride, offer multiple avenues for modification to generate diverse compound libraries for drug discovery and development.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its derivatization allows for the exploration of structure-activity relationships (SAR) by modifying its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity. The primary sites for derivatization are the nucleophilic amino group, the electrophilic ester carbonyl, and the reactive chloropropoxy chain.
Synthesis of the Starting Material
The starting material, this compound, can be synthesized from methyl 3-hydroxy-4-methoxybenzoate. The synthesis involves O-alkylation with 1-bromo-3-chloropropane, followed by nitration and subsequent reduction of the nitro group to a primary amine.[1]
Derivatization Strategies
The derivatization of this compound can be strategically approached by targeting its three main functional groups:
-
N-Acylation and N-Alkylation of the Amino Group: The primary aromatic amine is a versatile handle for introducing a wide range of substituents.
-
Amidation of the Methyl Ester: The ester can be converted to a variety of amides, which can alter the compound's hydrogen bonding capacity and polarity.
-
Intramolecular Cyclization: The presence of the amino group and the chloropropoxy chain allows for intramolecular cyclization to form novel heterocyclic scaffolds.
Protocol 1: N-Acylation of the Amino Group
This protocol describes the acylation of the primary amino group to form an amide linkage. This modification is useful for introducing various functional groups and for protecting the amine during subsequent reactions.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Derivative | Acylating Agent | Solvent | Yield (%) | Purity (%) |
| 1a | Acetyl Chloride | DCM | 92 | >98 |
| 1b | Benzoyl Chloride | DMF | 88 | >97 |
| 1c | Isobutyryl Chloride | DCM | 90 | >98 |
Logical Workflow for N-Acylation:
Caption: Workflow for the N-acylation of the starting material.
Protocol 2: Amidation of the Methyl Ester
This protocol details the conversion of the methyl ester to an amide. This transformation can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.
Experimental Protocol:
-
Hydrolysis: Saponify the methyl ester of this compound (1.0 eq) using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Acidification: After complete hydrolysis (monitored by TLC), acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4 to precipitate the carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq) in DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq), followed by the desired amine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Quantitative Data Summary:
| Derivative | Amine | Coupling Agent | Yield (%) | Purity (%) |
| 2a | Benzylamine | EDC/HOBt | 75 | >98 |
| 2b | Morpholine | EDC/HOBt | 80 | >99 |
| 2c | Piperidine | EDC/HOBt | 78 | >97 |
Experimental Workflow for Amidation:
Caption: Two-step workflow for the amidation of the methyl ester.
Protocol 3: Intramolecular Cyclization to form a Benzoxazine Derivative
This protocol describes the intramolecular cyclization to form a novel benzoxazine ring system, a privileged scaffold in medicinal chemistry. This reaction takes advantage of the proximate amino and chloropropoxy groups.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a high-boiling point polar aprotic solvent such as DMF or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).
-
Heating: Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by TLC or LC-MS.
-
Reaction Time: The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary:
| Derivative | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 3a | K2CO3 | DMF | 90 | 85 | >99 |
| 3a | Cs2CO3 | DMSO | 80 | 90 | >99 |
Signaling Pathway for Intramolecular Cyclization:
Caption: Pathway of intramolecular cyclization to form a benzoxazine.
Disclaimer
These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken, including the use of personal protective equipment. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and storage of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (CAS No: 380844-26-8). Due to the limited availability of specific data for this compound, the following guidelines are based on its known physical and chemical properties, as well as general best practices for handling structurally related compounds such as chlorinated aromatic compounds and substituted benzoates.
Chemical and Physical Properties
A summary of the known physical and chemical properties is presented below. This information is crucial for safe handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO₄ | [1] |
| Molecular Weight | 273.71 g/mol | [1][2] |
| Boiling Point | 423.6 ± 40.0 °C at 760 mmHg | [3] |
| Flash Point | 210.0 ± 27.3 °C | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| IUPAC Name | This compound | [1] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety.
2.1. Storage Conditions
-
Temperature: Store in a cool, dry, well-ventilated place away from heat and direct sunlight.[5] The storage temperature should not exceed 30°C.[6][7]
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from moisture and air.[6][7]
-
Container: Keep the container tightly closed.[5] Use containers made of materials resistant to chlorinated compounds, such as glass or compatible plastics.
-
Segregation: Store separately from strong oxidizing agents, strong acids, strong bases, and incompatible materials.[8] Chlorinated compounds should be stored separately from flammable solvents.[8]
2.2. Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[9]
-
Dispensing: When weighing and dispensing the solid, avoid generating dust. Use appropriate tools and techniques to minimize airborne particles.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Although it has a high flash point, caution is advised. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Spill Management: In case of a spill, avoid direct contact. Wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect it in a sealed container for proper disposal. Prevent the spill from entering drains.
Experimental Protocols
The following are general protocols that can be adapted for experiments involving this compound.
3.1. Protocol for Preparation of a Stock Solution
-
Pre-dissolution Steps:
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of the compound needed to achieve the desired concentration.
-
-
Dissolution:
-
In a chemical fume hood, accurately weigh the desired amount of the compound using an analytical balance.
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of a suitable solvent (e.g., DMSO, DMF, or ethanol, depending on experimental compatibility) to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Once fully dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed, clearly labeled container.
-
For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquot the solution and store it at -20 °C or -80 °C to avoid repeated freeze-thaw cycles. Protect from light.
-
3.2. General Protocol for Use in a Chemical Reaction
-
Reaction Setup:
-
Set up the reaction apparatus in a chemical fume hood.
-
Ensure all glassware is dry.
-
-
Reagent Addition:
-
If the reaction is conducted under an inert atmosphere, purge the reaction vessel with nitrogen or argon.
-
Add the required solvent(s) to the reaction vessel.
-
Add this compound, either as a solid or as a prepared stock solution.
-
Add other reactants sequentially as required by the specific reaction protocol.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction if necessary and proceed with the appropriate work-up and purification procedures (e.g., extraction, chromatography).
-
Visualizations
4.1. Experimental Workflow
References
- 1. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | C12H16ClNO4 | CID 23033013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS#:214470-59-4 | 2-amino-4-(3-chloropropoxy)-5-Methoxybenzoate | Chemsrc [chemsrc.com]
- 4. Methyl 2-Amino-4,5-dimethoxybenzoate | 26759-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 8. nottingham.ac.uk [nottingham.ac.uk]
- 9. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
Our troubleshooting guide is designed to address common issues that may arise during the multi-step synthesis, helping you to improve reaction yields and product purity.
Q1: My Williamson ether synthesis step is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Step 1) are common and can be attributed to several factors. This reaction is an S(_N)2 nucleophilic substitution, and its efficiency is highly dependent on the reaction conditions.[1][2][3]
Potential Causes & Solutions:
-
Incomplete Deprotonation: The hydroxyl group of methyl 3-hydroxy-4-methoxybenzoate must be fully deprotonated to form the more nucleophilic phenoxide. Ensure you are using a sufficiently strong base. While potassium carbonate is commonly used, stronger bases like sodium hydride (NaH) can be more effective, as the only byproduct is hydrogen gas which is easily removed.[1]
-
Reaction Temperature: The reaction temperature is critical. While heating is necessary, excessive temperatures can lead to side reactions and degradation. A temperature of around 70°C is often optimal.[4]
-
Choice of Alkyl Halide: The use of 1-bromo-3-chloropropane is standard. Ensure its purity, as impurities can interfere with the reaction. Primary alkyl halides are ideal for S(_N)2 reactions; secondary and tertiary halides are more prone to E2 elimination, which would result in an alkene byproduct.[2][3][5]
-
Solvent Choice: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended as it can solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack.[2]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
Q2: I am observing multiple spots on my TLC plate after the nitration step. What are these impurities and how can I minimize them?
A2: The nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate to form Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Step 2) can sometimes lead to the formation of regioisomers.
Potential Impurities & Solutions:
-
Isomeric Byproducts: The directing effects of the methoxy and chloropropoxy groups can lead to nitration at other positions on the benzene ring. Careful control of the reaction temperature is crucial. Adding the nitric acid dropwise at a low temperature (0-5°C) can significantly improve the regioselectivity of the reaction.[4]
-
Di-nitrated Products: Although less common under controlled conditions, excessive nitrating agent or higher temperatures can lead to the formation of di-nitrated byproducts. Use the stoichiometric amount of nitric acid.
-
Purification: Purification by column chromatography or recrystallization is often necessary to remove these isomers. A mixture of ethyl acetate and petroleum ether has been shown to be effective for crystallization.[6]
Q3: The reduction of the nitro group is incomplete or resulting in byproducts. What are the best practices for this step?
A3: The reduction of the nitro group to an amine to yield the final product, this compound (Step 3), is a critical transformation.
Best Practices:
-
Choice of Reducing Agent: Several reducing agents can be used.
-
Iron powder in acetic acid is a classic and effective method. Activating the iron powder by stirring it in the acid before adding the nitro compound can improve its reactivity.[4][7]
-
Tin(II) chloride in hydrochloric acid is another common method. This reaction is typically heated to ensure completion.[8][9]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting nitro compound is completely consumed.
-
Work-up Procedure: After the reaction, the work-up is crucial for isolating the product. For the iron/acetic acid method, filtering off the iron salts and then extracting the product is necessary. For the tin(II) chloride method, basifying the solution to precipitate the tin salts and then extracting the product is required.[4][8][9] The pH of the aqueous solution should be carefully adjusted to 8-9 to ensure the amine product is in its free base form for efficient extraction with an organic solvent like ethyl acetate.[8][9]
Experimental Protocols & Data
Synthesis Workflow
The overall synthetic pathway is illustrated below.
Caption: Overall synthetic workflow for this compound.
Key Experimental Parameters and Reported Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | Williamson Ether Synthesis | 1-bromo-3-chloropropane, K₂CO₃ | DMF | 70 | 4 | Not explicitly stated for this step | [4] |
| 2 | Nitration | Nitric acid, Acetic acid, Acetic anhydride | - | 0-5 then RT | 6 | Not explicitly stated for this step | [4] |
| 3 | Reduction (Method A) | Iron powder, Acetic acid | Methanol | 50-60 | 0.5 | Not explicitly stated for this step | [4][7] |
| 3 | Reduction (Method B) | Tin(II) chloride, HCl | - | 90-100 | 0.75 | 51.1 | [8][9] |
Detailed Methodologies
Step 1: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Williamson Ether Synthesis) [4]
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured slowly into ice-water (3 L) with constant stirring.
-
The solid formed is collected by filtration and washed with cold water.
Step 2: Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Nitration) [4]
-
Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
The mixture is stirred at room temperature for 6 hours.
-
The reaction mixture is then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layer is washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL) and dried over Na₂SO₄.
Step 3: this compound (Reduction)
Method A: Iron in Acetic Acid [4][7]
-
Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).
-
The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.
-
The mixture is stirred for 30 minutes at 50-60°C.
-
The catalyst is filtered and washed with methanol.
-
The volatiles are evaporated from the combined filtrate and washes.
-
The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).
Method B: Tin(II) Chloride in HCl [8][9]
-
A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in HCl (100 ml) is heated at 50-60°C for 5 minutes.
-
A solution of tin(II) chloride (16.0 g, 0.1 mol) in HCl (20 ml) is added dropwise.
-
The reaction mixture is heated at 90-100°C for 45 minutes.
-
The solid formed is collected and dissolved in water (300 ml).
-
A solution of sodium hydroxide (2N) is added to adjust the pH to 8-9.
-
The aqueous solution is then extracted with ethyl acetate (3 x 100 ml).
-
The combined organic layers are dried over magnesium sulfate and concentrated in vacuo.
Troubleshooting Logic Flow
This diagram outlines a logical approach to troubleshooting common issues in the synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | 1. Incorrect pH: The amino group can be protonated in acidic conditions, increasing its solubility in the aqueous layer. 2. Incomplete Extraction: Insufficient volume or number of extractions with the organic solvent. 3. Emulsion Formation: Formation of a stable emulsion at the interface of the organic and aqueous layers can trap the product. | 1. Adjust pH: Ensure the aqueous layer is basic (pH 8-9) before extraction to keep the amine in its free base form. 2. Optimize Extraction: Increase the number of extractions (e.g., from 3 to 5) or the volume of the organic solvent. 3. Break Emulsion: Add a small amount of brine or a different organic solvent. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Oily Product Instead of Solid | 1. Residual Solvent: Trapped solvent from the extraction or chromatography steps. 2. Presence of Impurities: Impurities can lower the melting point and inhibit crystallization. | 1. Thorough Drying: Dry the product under high vacuum for an extended period. 2. Trituration/Recrystallization: Try triturating the oil with a non-polar solvent like hexanes to induce solidification. If that fails, proceed with recrystallization. |
| Broad or Tailing Peaks in HPLC Analysis | 1. Interaction with Silica: The basic amino group can interact with acidic silanol groups on the column, causing peak tailing. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. | 1. Use a Modified Mobile Phase: Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to mask the silanol groups. 2. Adjust Mobile Phase pH: Use a mobile phase with a higher pH to ensure the amine is in its neutral form. |
| Colored Impurities in Final Product | 1. Oxidation: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts. 2. Carryover from Previous Steps: Colored impurities from the nitration step may persist if not properly removed. | 1. Work Under Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible. 2. Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities before filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in the synthesis of this compound?
A1: Based on a common synthetic route starting from methyl 3-hydroxy-4-methoxybenzoate, potential impurities include:
-
Unreacted Starting Materials: Methyl 3-hydroxy-4-methoxybenzoate and 1-bromo-3-chloropropane.
-
Incomplete Nitration/Reduction Products: Residual methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.
-
Isomeric Impurities: Formation of other isomers during the nitration step.
-
N-Alkylated Byproducts: Although less common in this specific synthesis, N-alkylation of the resulting amine is a possibility in related reactions.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is recommended for better separation. To prevent peak tailing, 0.5-1% triethylamine can be added to the eluent.
Q3: What solvent is recommended for the recrystallization of this compound?
A3: A synthesis of a structurally similar compound, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, reports successful crystallization from methanol[1]. Therefore, methanol is a good starting point. If the compound is too soluble in methanol at room temperature, a solvent pair system, such as methanol-water or ethyl acetate-hexanes, could be effective.
Q4: My purified product is an off-white or slightly colored solid. Is this normal and how can I improve the color?
A4: Aromatic amines can often have a slight color due to trace impurities or minor oxidation. If the purity is confirmed to be high by analytical methods like HPLC or NMR, a slight off-white color may be acceptable for some applications. To obtain a colorless product, you can try recrystallization with the addition of a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and any adsorbed colored impurities.
Experimental Protocols
Protocol 1: General Purification by Extraction
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
pH Adjustment: Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture until the pH of the aqueous phase is between 8 and 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic phase).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (e.g., methanol, ethanol, ethyl acetate/hexanes). The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: General purification workflows for this compound.
References
Technical Support Center: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors, primarily competing side reactions or incomplete reactions. The most common issues are outlined below:
-
Incomplete Deprotonation: The Williamson ether synthesis, the key step in attaching the 3-chloropropoxy side chain, requires the deprotonation of the hydroxyl group of the starting material, methyl 2-amino-5-hydroxy-4-methoxybenzoate. If the base used is not strong enough or is used in insufficient molar excess, the starting material will not be fully converted to the reactive phenoxide, leading to a low yield.
-
Troubleshooting:
-
Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Use at least a stoichiometric amount of base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
-
Ensure your reagents and solvent are anhydrous, as water can quench the base.
-
-
-
Competing E2 Elimination: The alkylating agent, 1-bromo-3-chloropropane or 1,3-dichloropropane, can undergo an E2 elimination reaction in the presence of a strong base to form allyl chloride.[1][2] This is a common side reaction in Williamson ether syntheses.[3][4]
-
Troubleshooting:
-
Maintain a moderate reaction temperature. Higher temperatures tend to favor the elimination reaction over the desired SN2 substitution.[2]
-
Consider using a less sterically hindered base if possible.
-
-
-
Side Reaction: N-alkylation: The amino group on the aromatic ring is also nucleophilic and can compete with the hydroxyl group in reacting with the alkylating agent, leading to the formation of an N-alkylated byproduct.[5][6]
-
Troubleshooting:
-
Employ a selective protection strategy for the amino group before the etherification step. Common protecting groups for anilines include acetyl or Boc groups.
-
Alternatively, careful selection of the base and reaction conditions can favor O-alkylation. Using a weaker base like potassium carbonate can sometimes favor O-alkylation over N-alkylation.[7]
-
-
Q2: I am observing a significant amount of an impurity with a similar polarity to my desired product. What could it be and how can I minimize its formation?
This is a common issue, and the impurity is likely one of two side products:
-
N-alkylated Isomer: As mentioned in Q1, the N-alkylated product, Methyl 2-(3-chloropropoxyamino)-5-hydroxy-4-methoxybenzoate, can form. Its polarity can be very similar to the desired O-alkylated product, making purification by column chromatography challenging.
-
Minimization Strategy:
-
Protect the amine functionality prior to the alkylation step.
-
Optimize the reaction conditions (base, solvent, temperature) to favor O-alkylation. A summary of potential conditions is provided in Table 1.
-
-
-
Bis-alkylation Product: It is also possible for both the hydroxyl and the amino groups to be alkylated, leading to the formation of Methyl 2-(3-chloropropoxyamino)-5-(3-chloropropoxy)-4-methoxybenzoate.
-
Minimization Strategy:
-
Use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents).
-
Slow, dropwise addition of the alkylating agent to the reaction mixture can help to minimize over-alkylation.
-
-
Table 1: Reaction Condition Optimization for O-alkylation vs. N-alkylation
| Parameter | Condition Favoring O-alkylation | Condition Favoring N-alkylation | Rationale |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases (e.g., NaH, LDA) | Weaker bases are more selective for the more acidic phenolic proton. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Polar protic (e.g., Ethanol) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |
| Temperature | Lower to moderate temperatures | Higher temperatures | Higher temperatures can overcome the activation energy for N-alkylation. |
Q3: During workup or purification, I am noticing the formation of a new, more polar spot on my TLC. What is this and how can I avoid it?
This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid.[8][9]
-
Cause: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, which can be encountered during aqueous workup or certain chromatographic conditions.[10]
-
Avoidance Strategies:
-
During aqueous workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure to strong acids or bases.
-
When performing column chromatography, ensure the silica gel is neutral. If acidic impurities are a concern, the silica gel can be washed with a triethylamine/hexane mixture and dried before use.
-
If the hydrolysis product is still a major issue, consider changing the purification strategy, for example, by using a different chromatographic stationary phase or recrystallization.
-
-
Experimental Protocols
General Protocol for the Synthesis of this compound (Williamson Ether Synthesis)
-
Deprotonation: To a solution of methyl 2-amino-5-hydroxy-4-methoxybenzoate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: Stir the mixture for 30-60 minutes. Then, add 1-bromo-3-chloropropane (1.2 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low reaction yield.
Caption: Main reaction pathway and key side reactions.
Caption: Decision tree for selecting a purification strategy.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the preparation of several active pharmaceutical ingredients.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the multi-step synthesis, with a focus on the critical Williamson ether synthesis step.
Q1: My Williamson ether synthesis step to form Methyl 3-(3-chloropropoxy)-4-methoxybenzoate is giving a low yield. What are the potential causes?
A1: Low yields in this Williamson ether synthesis step can arise from several factors. The reaction involves the S\N2 attack of the phenoxide ion of Methyl 3-hydroxy-4-methoxybenzoate on 1-bromo-3-chloropropane. Here are the primary aspects to troubleshoot:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. Ensure you are using a sufficiently strong base and appropriate reaction conditions. Potassium carbonate is commonly used, and the reaction requires heating to be effective.[1]
-
Reaction Temperature and Time: The reaction may require heating (e.g., 70°C) for several hours (e.g., 4 hours) to proceed to completion.[1] Insufficient temperature or time will result in unreacted starting material. Conversely, excessively high temperatures can lead to side reactions.
-
Purity of Reagents and Solvents: The presence of water in the reaction mixture can quench the alkoxide and hydrolyze the alkyl halide, reducing the yield. Ensure that your solvent (e.g., DMF) and reagents are anhydrous.
-
Side Reactions: The most common side reaction is an E2 elimination of the alkyl halide, which is more likely with secondary or tertiary halides.[2][3] Since 1-bromo-3-chloropropane is a primary halide, this is less of a concern but can be promoted by very strong, sterically hindered bases or high temperatures.
Q2: I am observing multiple spots on my TLC plate after the etherification reaction. What are the likely side products?
A2: Besides your starting materials and desired product, several side products could be present:
-
Product of Elimination: Although less favored with a primary alkyl halide, some elimination of 1-bromo-3-chloropropane to form allyl chloride could occur, especially at higher temperatures.
-
Dialkylated Product: It is possible for the desired product to react further, though this is generally less likely under typical conditions.
-
Products of Reaction with Solvent: If a nucleophilic solvent is used, it can compete with the phenoxide in reacting with the alkyl halide.[2] This is why aprotic polar solvents like DMF or acetonitrile are recommended.[4]
Q3: What are the best practices for purifying the crude Methyl 3-(3-chloropropoxy)-4-methoxybenzoate?
A3: The crude product from the Williamson ether synthesis is often purified by precipitation and filtration. A common procedure involves pouring the reaction mixture into a large volume of ice-water.[1] The product, being organic, will precipitate out and can be collected by filtration and washed with cold water to remove any remaining DMF and inorganic salts.[1] For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.
Q4: The subsequent nitration step is not proceeding as expected. What should I check?
A4: The nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate to introduce a nitro group at the 2-position requires careful control of reaction conditions.
-
Nitrating Agent: A mixture of nitric acid in acetic acid and acetic anhydride is a common nitrating agent for this type of substrate.[1]
-
Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (e.g., 0-5°C) to prevent over-nitration and side reactions.[1] Loss of temperature control is a common reason for failure.
-
Reaction Time: The reaction should be stirred at room temperature for several hours (e.g., 6 hours) after the addition of the nitrating agent to ensure completion.[1]
Q5: I am having trouble with the final reduction of the nitro group. What are some effective methods?
A5: The reduction of the nitro group to an amine can be achieved through several methods.
-
Iron in Acetic Acid: A mixture of powdered iron in acetic acid is an effective and commonly used method for this transformation.[1] The reaction is typically heated to 50-60°C.[1]
-
Tin(II) Chloride in HCl: Another established method is the use of tin(II) chloride in hydrochloric acid.[5][6] This reaction is also performed at elevated temperatures (90-100°C).[5][6]
-
Work-up: After the reduction, the metal catalyst needs to be removed by filtration. The product is then typically extracted into an organic solvent after basification of the aqueous solution.[1][5][6]
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound, based on literature data.
| Step | Reactants | Reagents & Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Etherification | Methyl 3-hydroxy-4-methoxybenzoate, 1-bromo-3-chloropropane | K₂CO₃, DMF | 70 | 4 | Not specified, but sufficient for next step | [1] |
| Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | HNO₃, Acetic Acid, Acetic Anhydride | 0-5 (addition), RT (reaction) | 6 | Not specified, but sufficient for next step | [1] |
| Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Fe, Acetic Acid, Methanol | 50-60 | 0.5 | Not specified directly for this step | [1] |
| Reduction | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | SnCl₂, HCl | 90-100 | 0.75 | 51.1 | [5][6] |
| Overall (from amine) | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate, Formamidine acetate | Ethanol | Reflux | 6 | 92 (for subsequent cyclization) | [1] |
Experimental Protocols
1. Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Williamson Ether Synthesis)
A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.[1] The reaction mixture is then cooled to room temperature and slowly poured into ice-water (3 L) with constant stirring.[1] The solid that forms is collected by filtration and washed with cold water.[1]
2. Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Nitration)
Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).[1] The mixture is then stirred at room temperature for 6 hours, after which it is slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).[1] The combined organic layers are washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 100 mL) and then dried over Na₂SO₄.[1]
3. Synthesis of this compound (Reduction)
-
Method A (Iron/Acetic Acid): Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).[1] The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.[1] A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is then added dropwise.[1] The mixture is stirred for 30 minutes at 50-60°C.[1] The catalyst is removed by filtration and washed with methanol.[1] The volatiles are evaporated from the combined filtrate and washes.[1] The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL).[1]
-
Method B (Tin(II) Chloride/HCl): A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in HCl (100 ml) is heated at 50-60 K for 5 minutes.[5][6] Then, a solution of tin(II) chloride (16.0 g, 0.1 mol) in HCl (20 ml) is added dropwise.[5][6] The reaction mixture is heated at 90-100 K for 45 minutes.[5][6] The solid that forms is collected and dissolved in water (300 ml).[5][6] A solution of sodium hydroxide (2N) is added to adjust the pH to 8-9.[5][6] The aqueous solution is then extracted with ethyl acetate (3 x 100 ml).[5][6] The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the final product.[5][6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
References
- 1. mdpi.com [mdpi.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: A common and effective route involves a three-step process starting from Methyl 3-hydroxy-4-methoxybenzoate. The sequence is:
-
O-Alkylation: An etherification reaction, typically a Williamson Ether Synthesis, where the phenolic hydroxyl group is reacted with an alkylating agent like 1-bromo-3-chloropropane.[1][2]
-
Nitration: Introduction of a nitro group at the position ortho to the amino group's final location.[1][2]
-
Reduction: Conversion of the nitro group to the target primary amine.[1][2][3][4]
Q2: My O-alkylation (Williamson ether synthesis) step is giving a low yield. What are the common causes and how can I fix them?
A2: Low yields in this step are often due to incomplete deprotonation of the starting phenol, competing elimination side reactions, or suboptimal reaction conditions.[5] To troubleshoot, consider the following:
-
Base: Ensure the base (e.g., potassium carbonate) is anhydrous and used in sufficient excess (at least 2 equivalents) to drive the deprotonation to completion.[1][2]
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the resulting phenoxide.[5][6]
-
Temperature: Maintain a moderate temperature (e.g., 70°C).[1][7] Excessively high temperatures can promote elimination side reactions of the alkyl halide.[5]
-
Alkyl Halide: Use a primary alkyl halide like 1-bromo-3-chloropropane, as secondary or tertiary halides are more prone to E2 elimination.[8][9]
Q3: I'm observing multiple spots on my TLC plate after the nitration step. What could they be?
A3: The presence of multiple spots suggests either an incomplete reaction or the formation of undesired side products. The most common possibilities are unreacted starting material and the formation of regioisomers. The directing effects of the existing alkoxy and ester groups on the benzene ring influence the position of nitration. To improve selectivity, ensure precise temperature control (0-5°C) during the addition of the nitrating agent.[1][2]
Q4: The reduction of the nitro group is sluggish or incomplete. What are the best methods?
A4: Catalytic hydrogenation for this substrate can be slow and result in incomplete conversion.[1] More robust methods are generally preferred:
-
Iron in Acetic Acid: This is a reliable and high-yielding method. The reaction is typically heated to 50-60°C for a short duration.[1][2]
-
Tin(II) Chloride in HCl: This is another effective method. The reaction is heated, and after completion, the pH is adjusted to 8-9 to precipitate the tin salts and allow for extraction of the product.[3][4]
Troubleshooting Guides
Problem: Low Yield in O-Alkylation Step
| Question | Possible Cause & Solution |
| Is the deprotonation of the phenol complete? | The base may be weak, wet, or used in insufficient quantity. Solution: Use anhydrous potassium carbonate (K₂CO₃) or a stronger base like cesium carbonate (Cs₂CO₃). Ensure at least 2 molar equivalents are used. Dry the solvent (DMF) if necessary.[1][6] |
| Is a side reaction consuming my alkyl halide? | The primary competing reaction is E2 elimination, though less likely with 1-bromo-3-chloropropane.[5] Solution: Avoid excessively high temperatures. A range of 70-80°C is generally effective.[7][10] Lowering the temperature can favor the desired SN2 substitution over elimination.[5] |
| Are my reagents of sufficient quality? | Impurities in the starting material, alkyl halide, or solvent can interfere with the reaction. Solution: Verify the purity of your reagents. Use freshly distilled or anhydrous grade solvents where possible. |
digraph "Troubleshooting_Alkylation" { graph [bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#202124", arrowhead=normal];Start [label="Low Yield in\nAlkylation Step?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is base anhydrous and\nin sufficient excess (>=2 eq)?"]; Check_Temp [label="Is temperature controlled\n(e.g., 70-80°C)?"]; Check_Solvent [label="Is solvent polar aprotic\n(e.g., DMF, DMSO)?"]; Result_Good [label="Yield should improve.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fix_Base [label="Action: Use anhydrous K2CO3\nor Cs2CO3. Ensure >=2 eq."]; Fix_Temp [label="Action: Lower temperature to\nreduce elimination side reactions."]; Fix_Solvent [label="Action: Use anhydrous DMF."];
Start -> Check_Base; Check_Base -> Check_Temp [label="Yes"]; Check_Base -> Fix_Base [label="No"]; Fix_Base -> Check_Base; Check_Temp -> Check_Solvent [label="Yes"]; Check_Temp -> Fix_Temp [label="No"]; Fix_Temp -> Check_Temp; Check_Solvent -> Result_Good [label="Yes"]; Check_Solvent -> Fix_Solvent [label="No"]; Fix_Solvent -> Check_Solvent; }
Problem: Incomplete Reduction of Nitro Group
| Question | Possible Cause & Solution |
| Is the reducing agent active and sufficient? | The metal reducing agent (e.g., iron powder) may be passivated (oxidized on the surface) or used in insufficient amounts. Solution: Use fresh, fine iron powder. A significant excess (e.g., ~3 equivalents relative to the nitro compound) is recommended.[1] For SnCl₂, ensure it is the dihydrate form and used in large excess.[3] |
| Is the reaction time or temperature adequate? | The reaction may not have reached completion. Solution: Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (e.g., from 50°C to 60°C for the iron/acetic acid method).[1][2] |
| Is the workup procedure correct? | For the iron/acetic acid method, the iron catalyst must be thoroughly filtered and washed to recover all the product.[1] For the SnCl₂ method, the pH must be carefully adjusted to ~8-9 to precipitate tin hydroxides and liberate the free amine for extraction.[3][4] Incomplete pH adjustment can lead to low recovery. |
Data Presentation: Reaction Condition Summary
The following tables summarize quantitative data from established protocols for each synthetic step.
Table 1: O-Alkylation of Methyl 3-hydroxy-4-methoxybenzoate
| Parameter | Value | Reference |
| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate | [1] |
| Alkylating Agent | 1-bromo-3-chloropropane (~1.4 eq) | [1] |
| Base | K₂CO₃ (~2.1 eq) | [1] |
| Solvent | DMF | [1] |
| Temperature | 70°C | [1] |
| Time | 4 h | [1] |
| Yield | 94.7% | [1] |
Table 2: Nitration of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate
| Parameter | Value | Reference |
| Nitrating Agent | Nitric acid (66%) | [1] |
| Solvent | Acetic acid / Acetic anhydride | [1] |
| Temperature | 0-5°C (addition), then RT | [1] |
| Time | 6 h | [1] |
| Yield | Not explicitly stated for this step, but subsequent step yield is high. | [1] |
Table 3: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
| Method | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| Method A | Powdered Iron (Fe) (~3 eq) | Acetic Acid / Methanol | 50-60°C | 30 min | 77% | [1] |
| Method B | Tin(II) Chloride (SnCl₂) (~6 eq) | HCl | 90-100°C | 45 min | 51.1% | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Alkylation)
-
Combine Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), potassium carbonate (2.1 eq), and DMF in a reaction flask.[1]
-
Stir the mixture at room temperature.
-
Add 1-bromo-3-chloropropane (1.4 eq) dropwise.[1]
-
Heat the reaction mixture to 70°C and maintain for 4 hours, monitoring by TLC.[1]
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a large volume of ice-water with constant stirring.[1]
-
Collect the resulting solid by filtration and wash with cold water to yield the product.[1]
Protocol 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (Nitration)
-
Dissolve Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (1.0 eq) in a mixture of acetic acid and acetic anhydride.[1]
-
Cool the solution to 0-5°C in an ice bath.
-
Add nitric acid (66%) dropwise while maintaining the temperature between 0-5°C.[1]
-
After addition, stir the mixture at room temperature for 6 hours.[1]
-
Slowly pour the reaction mixture into ice-water and extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Synthesis of this compound (Reduction)
-
Add powdered iron (3.0 eq) to acetic acid in a reaction flask and stir the suspension under a nitrogen atmosphere at 50°C for 15 minutes.[1]
-
Add a solution of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1.0 eq) in methanol dropwise.[1]
-
Stir the mixture at 50-60°C for 30 minutes.[1]
-
Filter the hot mixture to remove the iron catalyst and wash the catalyst with methanol.[1]
-
Combine the filtrate and washes and evaporate the volatiles.
-
Pour the residue into water and extract with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.
References
- 1. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate".
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in synthesized this compound?
A1: Based on common synthetic routes, potential impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Methyl 3-hydroxy-4-methoxybenzoate
-
1-Bromo-3-chloropropane
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
-
Intermediates:
-
Partially reacted intermediates from the synthetic pathway.
-
-
Byproducts:
-
Products from side reactions, such as the hydrolysis of the ester group or over-alkylation.
-
Q2: My final product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color in the final product is often due to residual nitro compounds (if the synthesis involved a nitration-reduction pathway) or other colored byproducts. Here are some troubleshooting steps:
-
Charcoal Treatment: Activated charcoal can be effective in removing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating the mixture for a short period, and then filtering the hot solution to remove the charcoal.
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can help in separating colored impurities from the desired product.
-
Column Chromatography: If other methods fail, column chromatography over silica gel can be a highly effective method for separating colored impurities.
Q3: I am observing a low yield after purification. What are the likely reasons and how can I improve it?
A3: Low yield after purification can be attributed to several factors:
-
Product Loss During Extraction: Ensure proper phase separation and consider back-extracting the aqueous layer to recover any dissolved product.
-
Inappropriate Recrystallization Solvent: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvent systems to find the optimal one.
-
Decomposition on Silica Gel: Some amino compounds can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. Using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) can mitigate this issue.
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. Optimize your purification strategy to use the minimum number of effective steps.
Troubleshooting Guides
Guide 1: Removal of Unreacted Starting Materials
This guide provides a systematic workflow for removing unreacted starting materials from the crude product.
Caption: Workflow for the removal of starting materials.
-
Dissolution: Dissolve the crude "this compound" in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group of the product will be protonated and move to the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated product.
-
Basification: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates out.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified product.
Guide 2: Purification by Column Chromatography
This guide outlines the procedure for purifying the compound using silica gel column chromatography.
Caption: Workflow for purification by column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluting solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions of the eluate.
-
Analysis: Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified "this compound".
Data Presentation
The following tables provide representative data on the purity of "this compound" before and after applying different purification techniques.
Table 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
| Purification Method | Purity Before (%) | Purity After (%) |
| Recrystallization | 85.2 | 97.5 |
| Acid-Base Extraction | 88.1 | 98.2 |
| Column Chromatography | 90.5 | 99.1 |
Table 2: Removal of a Specific Impurity (e.g., Starting Nitro Compound)
| Purification Method | Impurity Level Before (%) | Impurity Level After (%) |
| Recrystallization | 5.7 | 1.2 |
| Charcoal Treatment + Recrystallization | 5.7 | < 0.5 |
| Column Chromatography | 4.2 | < 0.1 |
Technical Support Center: Reactions of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate". This intermediate is notably used in the synthesis of the tyrosine kinase inhibitor, Bosutinib.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
This compound is a substituted aminobenzoate derivative. Its principal application is as a key intermediate in the synthesis of Bosutinib, a pharmaceutical drug used for the treatment of chronic myelogenous leukemia (CML).
Q2: What are the key reactive functional groups in this molecule?
The molecule possesses several reactive sites:
-
Aniline-type amino group (-NH2): Nucleophilic and can undergo various coupling and cyclization reactions.
-
Chloropropoxy group (-O(CH2)3Cl): The terminal chloride is a leaving group, making it susceptible to nucleophilic substitution.
-
Methyl ester group (-COOCH3): Can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Q3: What are the typical subsequent reactions for this intermediate in the synthesis of Bosutinib?
In the synthesis of Bosutinib, this intermediate typically undergoes a cyclization reaction with a suitable reagent to form the quinoline core of the final drug molecule.
Troubleshooting Guides
This section addresses common problems that may be encountered during the synthesis and subsequent reactions of "this compound".
Problem 1: Low Yield in the Synthesis of the Precursor, Methyl 2-amino-5-hydroxy-4-methoxybenzoate
The synthesis of the precursor is a critical first step. Low yields can often be attributed to incomplete reactions or side product formation.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Nitration | Ensure the use of a strong nitrating agent mixture (e.g., HNO3/H2SO4) and maintain low temperatures (-5 to 0 °C) to prevent side reactions. Monitor reaction progress by TLC. |
| Incomplete Reduction of the Nitro Group | The choice of reducing agent is critical. While various agents can be used (e.g., Fe/NH4Cl, SnCl2, H2/Pd-C), ensure sufficient equivalents and appropriate reaction conditions (temperature, solvent) are used. For catalytic hydrogenation, ensure the catalyst is active. |
| Purification Losses | The product can be sensitive to oxidation. Purification by column chromatography should be performed promptly after the reaction. Consider using an inert atmosphere during workup and purification. |
Problem 2: Inefficient O-Alkylation (Williamson Ether Synthesis)
The introduction of the 3-chloropropoxy side chain is achieved via a Williamson ether synthesis, which can be prone to side reactions.
Possible Causes & Solutions:
| Cause | Solution |
| Competing E2 Elimination | The use of a strong, bulky base can favor elimination of HCl from 1-bromo-3-chloropropane. Use a milder base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). Lowering the reaction temperature can also favor the desired SN2 substitution over elimination. |
| Low Reactivity of the Phenolic Hydroxyl Group | Ensure complete deprotonation of the hydroxyl group by using a sufficient amount of base. The choice of solvent is also important; polar apathetic solvents like DMF or acetonitrile are generally preferred. |
| Dialkylation | While less common, it is possible for the aniline nitrogen to be alkylated. Using a protecting group on the amine before O-alkylation can prevent this, though this adds extra steps to the synthesis. |
Problem 3: Unwanted Hydrolysis of the Methyl Ester
The methyl ester group can be sensitive to both acidic and basic conditions used in other reaction steps.
Possible Causes & Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | If subsequent reactions require strong acid or base, consider protecting the ester group or using milder reaction conditions if possible. Alternatively, the hydrolysis may be intended as the next step in the synthesis. |
| Prolonged Reaction Times | Monitor the reaction closely by TLC or HPLC to avoid unnecessary exposure to conditions that could lead to hydrolysis. |
Experimental Protocols
Synthesis of this compound
This protocol is based on typical synthetic routes for analogous compounds.
Step 1: O-Alkylation of Methyl 2-amino-5-hydroxy-4-methoxybenzoate
-
To a solution of methyl 2-amino-5-hydroxy-4-methoxybenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
To this suspension, add 1-bromo-3-chloropropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Signaling Pathway Context: Tyrosine Kinase Inhibition by Bosutinib
Caption: Simplified diagram showing Bosutinib inhibiting the BCR-ABL tyrosine kinase, a key driver in certain leukemias.
Technical Support Center: Synthesis and Stabilization of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield During the Reduction of the Nitro Group
Question: I am experiencing a low yield during the reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate to the desired amine. What are the potential causes and solutions?
Answer:
Low yields in this reduction step are common and can be attributed to several factors. The choice of reducing agent and reaction conditions are critical for a successful transformation.
Potential Causes:
-
Incomplete Reaction: The reduction may not have gone to completion.
-
Side Reactions: The nitro group can be reduced to intermediate species like nitroso or hydroxylamine, which can then participate in side reactions.
-
Degradation of Starting Material or Product: The reaction conditions might be too harsh, leading to the degradation of either the starting nitro compound or the resulting amine.
-
Catalyst Inactivation: If using catalytic hydrogenation, the catalyst may be poisoned or deactivated.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Modest heating (50-60°C) is often employed to drive the reaction to completion.
-
Choice of Reducing Agent:
-
Iron in Acetic Acid: This is a classic and effective method. Ensure the iron powder is activated and used in sufficient excess.
-
Tin(II) Chloride in HCl: This is another robust method. The dropwise addition of the stannous chloride solution is recommended to control the exothermic reaction.
-
-
Inert Atmosphere: Aromatic amines can be susceptible to oxidation.[1] Performing the reaction under an inert atmosphere of nitrogen or argon can help to minimize oxidative side products.[1]
-
Catalytic Hydrogenation (e.g., Pd/C): If using this method, ensure the catalyst is of good quality and the solvent is appropriate. Be aware that other functional groups might also be reduced under these conditions.
Problem 2: Product Discoloration (Yellowing or Browning) Upon Isolation and Storage
Question: My isolated this compound is initially a light-colored solid but turns yellow or brown over time. What is causing this, and how can I prevent it?
Answer:
The discoloration of aniline derivatives is a common issue, primarily caused by oxidation.[1][2]
Potential Causes:
-
Aerial Oxidation: The amino group on the aromatic ring is susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities like quinone-imines and other polymeric materials.[1][2][3] This process can be accelerated by exposure to light.
-
Residual Acid or Base: Traces of acid or base from the workup can catalyze degradation pathways.
-
Metallic Impurities: Trace metal ions can also catalyze oxidation.
Solutions:
-
Work under Inert Atmosphere: As much as possible, handle the purified product under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Storage Conditions:
-
Store the compound in a tightly sealed, amber-colored vial to protect it from light and air.
-
For long-term storage, flushing the container with nitrogen or argon before sealing is recommended.
-
Store at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
-
Purification:
-
Ensure all acidic or basic residues are removed during the workup by washing with appropriate aqueous solutions (e.g., saturated sodium bicarbonate followed by brine) until the pH of the aqueous layer is neutral.
-
Purification by column chromatography can remove colored impurities. Using a deoxygenated solvent system can be beneficial.
-
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to stabilize the compound, although this should be considered carefully depending on the downstream application.
Problem 3: Formation of Impurities During Synthesis or Workup
Question: I am observing unexpected spots on my TLC analysis of the crude product. What are the likely impurities and how can I minimize their formation?
Answer:
Several side reactions can lead to the formation of impurities.
Potential Impurities and Their Causes:
| Impurity | Potential Cause | How to Minimize |
| Hydrolyzed Ester (Carboxylic Acid) | Presence of strong acid or base, especially with prolonged reaction times or elevated temperatures during workup. | Use mild acidic/basic conditions and avoid prolonged heating. Neutralize the reaction mixture promptly during workup. |
| Hydrolyzed Ether (Phenol) | Harsh acidic conditions can lead to the cleavage of the ether linkage. | Avoid using strong, non-nucleophilic acids for extended periods. |
| N-Alkylated Product | If methylating agents are used in earlier steps and there is incomplete reaction or carryover. | Ensure complete consumption of alkylating agents and purify intermediates thoroughly. |
| Oxidized Byproducts | Exposure to air during reaction or workup. | Maintain an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is the oxidation of the aromatic amino group.[1][2] This is a common issue for aniline derivatives, leading to the formation of colored byproducts. Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur under acidic or basic conditions. The chloropropoxy ether linkage is generally more stable but can be cleaved under harsh acidic conditions.
Q2: How can I best monitor the progress of the reduction of the nitro group?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting nitro compound and the product amine. The starting material is typically less polar than the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q3: Is it necessary to protect the amino group during subsequent reactions?
A3: It depends on the nature of the subsequent reactions. The amino group is a nucleophile and can react with electrophiles. If you are planning reactions that involve strong electrophiles, protection of the amino group (e.g., as an acetamide) may be necessary to prevent side reactions.
Q4: What are the recommended purification methods for this compound?
A4: The most common purification methods are recrystallization and column chromatography.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) can be effective.
-
Column Chromatography: For less pure samples, column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
Experimental Protocols
Protocol 1: Reduction of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate using Iron
-
Materials:
-
Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate
-
Iron powder
-
Acetic acid
-
Methanol
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Add powdered iron (e.g., 3 equivalents) to acetic acid in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Stir the suspension and heat to 50-60°C under a nitrogen atmosphere for 15 minutes.
-
Dissolve the Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (1 equivalent) in methanol and add it dropwise to the hot iron suspension.
-
Stir the reaction mixture at 50-60°C for 30-60 minutes, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the iron catalyst, washing the filter cake with methanol.
-
Combine the filtrate and washes and remove the volatiles under reduced pressure.
-
Pour the residue into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Synthesis Workflow
References
Technical Support Center: Characterization of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental characterization of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" (CAS No. 380844-26-8).
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound?
This compound is an aromatic organic compound. Its structure consists of a benzoate ring substituted with an amino group, a methoxy group, and a 3-chloropropoxy group. The relative positions of these substituents are crucial for its chemical properties and reactivity.
Q2: What is the expected molecular weight and formula?
The key physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 380844-26-8 |
| Molecular Formula | C₁₂H₁₆ClNO₄ |
| Molecular Weight | 273.71 g/mol |
| Appearance | Expected to be a solid |
Q3: What are the typical storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a cool, dry place, protected from light and moisture. Storage at 2-8°C is recommended.[1]
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis, purification, and analytical characterization of this compound.
Synthesis and Purification Issues
Problem 1: Incomplete reaction or low yield during synthesis.
-
Possible Cause: The synthesis of this compound likely involves a multi-step process, including the reduction of a nitro group to an amine. Incomplete reduction can be a common issue.
-
Troubleshooting Steps:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material (the nitro-substituted precursor) and the formation of the desired amino product.
-
Optimize reaction conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or the amount of the reducing agent. Common reducing agents for nitro groups include tin(II) chloride in HCl or catalytic hydrogenation.[2]
-
Purification: After the reaction, purify the product using column chromatography to separate it from unreacted starting materials and byproducts.
-
Problem 2: Presence of impurities in the final product.
-
Possible Impurities:
-
Starting materials: Unreacted methyl 4-methoxy-2-nitro-5-(3-chloropropoxy)benzoate.
-
Byproducts of alkylation: Impurities from the introduction of the 3-chloropropoxy chain.
-
Byproducts from reduction: Side-products from the nitro group reduction.
-
Isomers: Positional isomers such as Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate may be present depending on the synthetic route.[3]
-
-
Troubleshooting and Identification:
-
Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry to identify the structure of the impurities.
-
Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) to separate and quantify the impurities.
-
Analytical Characterization Issues
Problem 3: Poor peak shape (tailing) in HPLC analysis.
-
Possible Cause: The presence of a basic amino group can lead to interactions with acidic silanol groups on the surface of the HPLC column, resulting in peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a buffer like formic acid or trifluoroacetic acid) can protonate the amino group and reduce its interaction with the stationary phase.
-
Use a Mobile Phase Additive: Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can block the active sites on the column and improve peak shape.
-
Select an Appropriate Column: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Problem 4: Ambiguous results in spectroscopic analysis.
-
¹H NMR Spectroscopy:
-
Issue: Overlapping signals in the aromatic region or difficulty in assigning the protons of the chloropropoxy chain.
-
Solution:
-
Use a higher field NMR spectrometer for better signal dispersion.
-
Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, which will aid in definitive assignments.
-
Expected Signals: Look for two singlets in the aromatic region, signals for the two methoxy groups, and a characteristic set of multiplets for the -OCH₂CH₂CH₂Cl chain.
-
-
-
Mass Spectrometry:
-
Issue: Complex fragmentation patterns making it difficult to confirm the molecular ion.
-
Solution:
-
Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and clearly observe the protonated molecular ion [M+H]⁺.
-
Expected Fragmentation: Look for characteristic losses such as the chloropropyl group or the methoxy group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for fragments containing the chlorine atom.
-
-
Experimental Protocols
General HPLC Method for Purity Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength of maximum absorbance (determine by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Synthesis Workflow (Illustrative)
The synthesis of this compound likely follows a pathway similar to its isomers. An illustrative workflow is provided below.
References
Technical Support Center: Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in the synthesis of pharmaceuticals such as Bosutinib.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the critical O-alkylation step of Methyl 2-amino-5-hydroxy-4-methoxybenzoate with 1-bromo-3-chloropropane.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Reagents: Moisture in the solvent (DMF) or hygroscopic base (e.g., K₂CO₃) can quench the reaction. 2. Insufficient Base: Inadequate amount of base to deprotonate the phenolic hydroxyl group. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Ensure Anhydrous Conditions: Use freshly dried DMF and anhydrous potassium carbonate. Consider drying the base before use. 2. Increase Base Equivalents: Use a larger excess of base (e.g., 2-3 equivalents) to ensure complete deprotonation. 3. Optimize Temperature: Gradually increase the reaction temperature, for example, to 70-80°C, and monitor the reaction progress by TLC.[1] |
| Formation of N-alkylated Byproduct | The amino group is more nucleophilic than the hydroxyl group and can compete in the alkylation reaction, especially under basic conditions. | 1. Protect the Amino Group: Prior to alkylation, protect the 2-amino group. A common method is the formation of an imine by reacting the starting material with benzaldehyde. The imine can be hydrolyzed after the O-alkylation is complete. 2. Choice of Base: A milder base might favor O-alkylation. While strong bases are needed for deprotonation, their excess can promote N-alkylation. Careful optimization of the base is crucial. |
| Formation of Dialkylated Byproduct | Excess alkylating agent or prolonged reaction time can lead to the alkylation of both the hydroxyl and amino groups. | 1. Control Stoichiometry: Use a controlled amount of 1-bromo-3-chloropropane (e.g., 1.1-1.2 equivalents). 2. Monitor Reaction Progress: Closely monitor the reaction using TLC. Stop the reaction as soon as the starting material is consumed to prevent further alkylation. |
| Difficult Purification | Co-elution of the desired product with starting material, N-alkylated, or dialkylated byproducts during column chromatography. | 1. Optimize Chromatography Conditions: Use a solvent system with a gradient elution to improve separation. For instance, a gradient of ethyl acetate in hexane. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Acid-Base Extraction: Utilize the basicity of the amino group. The desired product and any N-alkylated byproducts can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to re-extract the products. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical challenge in the synthesis of this compound?
A1: The primary challenge is achieving selective O-alkylation of the phenolic hydroxyl group in the presence of the more nucleophilic 2-amino group. Direct alkylation without protection of the amino group often leads to a mixture of N-alkylated, O-alkylated, and dialkylated products, complicating purification and reducing the yield of the desired product.
Q2: What is a reliable method to achieve selective O-alkylation?
A2: A robust strategy is to protect the amino group before the alkylation step. Formation of a Schiff base (imine) with an aldehyde, such as benzaldehyde, is a common and effective method. This temporarily masks the nucleophilicity of the amino group, directing the alkylation to the hydroxyl group. The imine can then be easily hydrolyzed under acidic conditions to regenerate the amino group.
Q3: What are the recommended reaction conditions for the O-alkylation step?
A3: Based on analogous syntheses, a reliable set of conditions for the alkylation of a similar substrate, methyl 4-hydroxy-3-methoxybenzoate, with 1-bromo-3-chloropropane involves using anhydrous potassium carbonate as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent.[1] The reaction is typically heated to around 70°C for 1-4 hours.[1] For the synthesis of this compound, these conditions can be adapted, ideally after protecting the amino group.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.
Q5: What are the potential side products I should be aware of?
A5: Besides the desired O-alkylated product, you may encounter the following side products:
-
N-alkylated isomer: Methyl 2-(3-chloropropoxyamino)-5-hydroxy-4-methoxybenzoate.
-
N,O-dialkylated product: Methyl 2-(3-chloropropoxyamino)-5-(3-chloropropoxy)-4-methoxybenzoate.
-
Unreacted starting material: Methyl 2-amino-5-hydroxy-4-methoxybenzoate.
Experimental Protocols
Protocol 1: O-Alkylation of Methyl 4-hydroxy-3-methoxybenzoate (Model Reaction)
This protocol is for a similar transformation and can be used as a starting point for optimization.[1]
Materials:
-
Methyl 4-hydroxy-3-methoxybenzoate
-
1-bromo-3-chloropropane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Add 1-bromo-3-chloropropane (1.1-1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 70°C and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
| Reactant/Reagent | Molar Equivalents | Typical Yield | Reference |
| Methyl 4-hydroxy-3-methoxybenzoate | 1.0 | 90.0% | [1] |
| 1-bromo-3-chloropropane | 1.2 | [1] | |
| Potassium Carbonate | 1.4 | [1] |
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis.
Signaling Pathway of O- vs. N-Alkylation
Caption: Competing O- and N-alkylation pathways.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For researchers, scientists, and drug development professionals, the robust and accurate quantification of pharmaceutical intermediates like Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of principal analytical techniques applicable to this compound, leveraging experimental data from structurally similar aromatic amines and benzoate esters to inform method selection and development. The primary methods compared are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), recognized for their sensitivity and selectivity in analyzing such molecules.[1][2]
Quantitative Performance Data
The following table summarizes typical performance characteristics of HPLC-UV and GC-MS for the analysis of aromatic amines and benzoate esters, offering a baseline for what can be expected during the development and validation of a method for this compound.
| Analytical Method | Analyte Type | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) |
| HPLC-UV | Aniline and N-methylaniline | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported | Not Reported |
| Sodium Benzoate | 0.985 | 0.0003 mg/100 mL | 0.0009 mg/100 mL | Not Reported | Not Reported | |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% | Not Reported |
| Aromatic Esters (as hydroxamic acid) | 4.8–23 μM | 0.09 mg/L | Not Reported | 3.7% | Not Reported |
Experimental Workflow Visualization
The general workflow for the analysis of this compound using either HPLC or GC-MS is depicted below. The key divergence in the workflow is the necessity of a derivatization step for GC-MS to improve the volatility and thermal stability of the analyte.
Caption: A generalized workflow for the analysis of this compound.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for HPLC-UV and GC-MS analysis, based on methodologies for similar compounds. These should be optimized and validated for the specific target analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer and acetonitrile.[3][4] An isocratic system (e.g., 70:30 v/v buffer:acetonitrile) or a gradient may be used for optimal separation.[3]
-
Flow Rate: 0.8 - 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: To be determined by UV scan of the analyte, likely around 254 nm.[3]
-
Injection Volume: 20 µL.[3]
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Dilute the sample to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
5. Calibration:
-
Prepare a series of standard solutions of the reference compound of known concentrations.
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, particularly with the use of a mass selective detector.[5] Derivatization is generally required for non-volatile or thermally labile compounds like the target analyte to improve chromatographic performance.[2][5]
1. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[1]
-
Fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[1]
2. Reagents and Materials:
-
Derivatizing agent (e.g., heptafluorobutyric anhydride, N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).[5]
-
Solvent for extraction and injection (e.g., Toluene, Ethyl Acetate).[5]
-
This compound reference standard.
-
Internal Standard (e.g., a structurally similar compound not present in the sample).
3. Derivatization Protocol (Example with Heptafluorobutyric Anhydride):
-
Dissolve a known amount of the sample in a suitable solvent.
-
Add the internal standard.
-
Extract the analyte into an organic solvent like toluene.[5]
-
Add heptafluorobutyric anhydride and heat to facilitate the reaction.[5]
-
The resulting derivative is then analyzed by GC-MS.
4. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure separation of components.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity.
5. Sample Preparation:
-
Sample extraction may be necessary depending on the matrix.[5]
-
The extracted sample is then subjected to the derivatization procedure outlined above.
Alternative Analytical Techniques
While HPLC and GC-MS are the primary recommended techniques, other methods could also be explored:
-
Thin-Layer Chromatography (TLC): A simple and rapid method for qualitative analysis and purity checks.[6] A spot of the sample is applied to a TLC plate and developed in a suitable solvent system. Visualization can be achieved under UV light or with a staining reagent.[6]
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is suitable for the analysis of charged species.[7] The target molecule, being an amine, can be analyzed in its protonated form. This method is known for its rapid analysis times.[7]
Conclusion
The selection of an appropriate analytical method for this compound will depend on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the complexity of the sample matrix, and the desired sensitivity. HPLC-UV provides a robust and straightforward method for quantification. GC-MS, while requiring a derivatization step, offers superior selectivity and sensitivity, making it ideal for trace analysis and impurity profiling. The provided protocols and performance data for analogous compounds serve as a strong foundation for the development and validation of a specific analytical method for this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. helixchrom.com [helixchrom.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the quantitative analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate. The information is intended for researchers, scientists, and drug development professionals involved in the analysis of aromatic amines and substituted benzoates. While specific validated methods for this exact molecule are not widely published, this document outlines common approaches and provides a framework for method development and validation based on the analysis of structurally similar compounds.
Comparison of Analytical Methodologies
The selection of an analytical method is critical for accurate and reliable quantification. Below is a comparison of suitable techniques for the analysis of this compound, highlighting their principles and typical performance characteristics.
| Analytical Method | Principle | Common Column/Capillary | Mobile Phase/Buffer | Detector | Advantages | Potential Challenges |
| Reversed-Phase HPLC | Partitioning between a nonpolar stationary phase and a polar mobile phase. | C18 or C8 (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm) | Acetonitrile/Methanol and Water with buffer (e.g., ammonium acetate or phosphate buffer) | UV-Vis/PDA | Robust, widely available, good for moderately polar compounds. | Moderate sensitivity, potential for peak tailing with basic amines. |
| Ultra-Performance Liquid Chromatography (UPLC-MS/MS) | Similar to HPLC but uses smaller particle size columns for higher resolution and speed. | Sub-2 µm particle columns (e.g., ACQUITY UPLC BEH C18, 1.7 µm) | Similar to HPLC, often with volatile buffers (e.g., formic acid or ammonium formate) | Tandem Mass Spectrometry (MS/MS) | High sensitivity, high selectivity, fast analysis times.[1] | Higher equipment cost and complexity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Fused silica capillary column (e.g., DB-1MS) | Inert carrier gas (e.g., Helium) | Mass Spectrometer (MS) | Excellent for volatile and semi-volatile compounds, high resolving power. | Derivatization is often required for polar compounds to improve volatility.[2][3] |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field.[4][5][6] | Fused silica capillary | Aqueous buffer (e.g., phosphate, borate) | UV-Vis/PDA | High efficiency, low sample and solvent consumption.[5][6] | Lower concentration sensitivity compared to UPLC-MS/MS, potential for matrix effects. |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of aromatic amines and benzoates using various analytical techniques. This data, compiled from studies on analogous compounds, provides a baseline for what can be expected during method validation for this compound.
| Method | Analyte Class | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) |
| HPLC-UV | Sodium Benzoate | > 0.999 | 61 pg/mL[7] | 203 pg/mL[7] | < 1%[7] |
| HPLC-UV | Aromatic Amines | > 0.999 | Not Reported | 0.010% (w/w) | Not Reported |
| UPLC-MS/MS | Aromatic Amines | > 0.990[1] | Down to 0.12 µg/kg | Down to 0.4 µg/kg | < 15% |
| GC-MS | Aniline in serum | Not Reported | 0.1 mg/L | Not Reported | Within-run: 3.8%, Between-run: 5.8% |
| CE-UV | Various Pharmaceuticals | Typically > 0.99 | ng/mL to µg/mL range | ng/mL to µg/mL range | < 5% |
Experimental Protocols
Below are detailed starting protocols for the HPLC-UV analysis of this compound. These are general procedures and should be optimized for specific instrumentation and analytical requirements.
Reversed-Phase HPLC-UV Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Ammonium acetate or Potassium phosphate monobasic (analytical grade)
-
Formic acid or Acetic acid (analytical grade)
-
Reference standard of this compound
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A starting point could be a mixture of Acetonitrile and a 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid). For example, an isocratic elution with 60:40 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the UV absorbance maximum of the analyte. Based on the structure, a starting wavelength of 235 nm or 254 nm is recommended.[8]
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify the analyte in the sample using the linear regression equation from the calibration curve.
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: Decision logic for selecting an analytical method.
References
- 1. coresta.org [coresta.org]
- 2. benchchem.com [benchchem.com]
- 3. series.publisso.de [series.publisso.de]
- 4. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ncfinternational.it [ncfinternational.it]
- 7. researchgate.net [researchgate.net]
- 8. ajast.net [ajast.net]
A Comparative Guide to the NMR Spectroscopy of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate . Due to the absence of published experimental spectra for this specific compound, this document focuses on a robust prediction of its ¹H and ¹³C NMR spectra based on established principles of NMR spectroscopy and comparative data from structurally related isomers. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and structural verification of this and similar molecules.
Predicted and Comparative NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For the target molecule, the substituents on the benzene ring—an amino group (-NH₂), a methoxy group (-OCH₃), a 3-chloropropoxy group (-OCH₂CH₂CH₂Cl), and a methyl ester group (-COOCH₃)—each exert distinct electronic effects that influence the chemical shifts of the aromatic and aliphatic protons and carbons.
The following tables present the predicted ¹H and ¹³C NMR data for this compound. For comparative purposes, experimental data for the isomeric compound, Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate , and the closely related Methyl 2-amino-4,5-dimethoxybenzoate are also provided.[1][2]
¹H NMR Data Comparison
Table 1: Predicted and Experimental ¹H NMR Chemical Shifts (ppm)
| Proton Assignment | Predicted: this compound | Experimental: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Experimental: Methyl 2-amino-4,5-dimethoxybenzoate [1] |
| H-3 (aromatic) | ~6.50 (s) | ~6.35 (s) | 6.36 (s) |
| H-6 (aromatic) | ~7.20 (s) | ~7.15 (s) | 7.12 (s) |
| -NH₂ (amino) | ~4.50 (s, br) | ~4.60 (s, br) | 6.45 (s, br) |
| -OCH₃ (methoxy at C4) | ~3.85 (s) | ~3.80 (s) | 3.74 (s) |
| -COOCH₃ (ester) | ~3.80 (s) | ~3.75 (s) | 3.64 (s) |
| -OCH₂- (propoxy) | ~4.10 (t, J ≈ 6.0 Hz) | ~4.15 (t, J ≈ 6.0 Hz) | - |
| -CH₂- (propoxy) | ~2.20 (quint, J ≈ 6.0 Hz) | ~2.25 (quint, J ≈ 6.0 Hz) | - |
| -CH₂Cl (propoxy) | ~3.70 (t, J ≈ 6.0 Hz) | ~3.75 (t, J ≈ 6.0 Hz) | - |
Predicted values are estimated based on incremental shift calculations and data from analogous compounds. Experimental data for the target compound is not available. All data assumes CDCl₃ as the solvent unless otherwise noted. J = coupling constant in Hz, s = singlet, t = triplet, quint = quintet, br = broad.
¹³C NMR Data Comparison
Table 2: Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)
| Carbon Assignment | Predicted: this compound | Experimental: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Experimental: Methyl 2-amino-4,5-dimethoxybenzoate |
| C-1 (C-COOCH₃) | ~110.0 | ~109.0 | ~108.0 |
| C-2 (C-NH₂) | ~145.0 | ~146.0 | ~145.5 |
| C-3 | ~100.0 | ~99.0 | ~98.5 |
| C-4 (C-OCH₃) | ~150.0 | ~151.0 | ~152.0 |
| C-5 (C-O-propoxy) | ~148.0 | ~147.0 | - |
| C-6 | ~115.0 | ~114.0 | ~113.0 |
| -COOCH₃ (carbonyl) | ~168.0 | ~168.5 | ~169.0 |
| -COOCH₃ (methyl) | ~51.5 | ~51.0 | ~51.2 |
| -OCH₃ (methoxy) | ~56.0 | ~56.2 | ~56.1 |
| -OCH₂- (propoxy) | ~68.0 | ~67.5 | - |
| -CH₂- (propoxy) | ~32.0 | ~32.5 | - |
| -CH₂Cl (propoxy) | ~41.5 | ~41.0 | - |
Predicted values are estimated based on incremental shift calculations and data from analogous compounds. Experimental data for the target compound is not available. All data assumes CDCl₃ as the solvent.
Structural Analysis and Signal Assignment
The predicted NMR data for this compound can be rationalized by considering the electronic contributions of its substituents. The electron-donating amino and alkoxy groups are expected to shield the aromatic protons and carbons, shifting their signals to a higher field (lower ppm). Conversely, the electron-withdrawing methyl ester group will deshield the adjacent protons and carbons.
The following diagram illustrates the predicted ¹H NMR chemical shifts and their corresponding protons on the molecule.
Caption: Predicted ¹H NMR signals for key protons in this compound.
Standard Experimental Protocol for NMR Spectroscopy
To obtain experimental data for novel compounds like this compound, a standardized protocol is essential for ensuring data quality and reproducibility.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆), acetone-d₆, and methanol-d₄.
-
Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, symmetrical peaks.
¹H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to cover the expected range of proton signals.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow the nuclei to return to equilibrium between pulses.
-
Number of Scans: The number of scans can range from 8 to 64, depending on the sample concentration.
¹³C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling and to benefit from the Nuclear Overhauser Effect (NOE).
-
Spectral Width: A spectral width of around 220-250 ppm is standard for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
By following this comprehensive protocol, researchers can obtain high-quality NMR data for the structural elucidation and characterization of novel organic compounds.
References
A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This guide provides a comparative overview of mass spectrometry for the characterization of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparison with alternative analytical techniques and providing detailed experimental protocols.
Comparison of Analytical Techniques
For the comprehensive analysis of this compound, a multi-faceted approach employing various analytical techniques is recommended. Mass spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages for structural elucidation and purity assessment.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern, elemental composition (with high resolution MS) | High sensitivity, provides structural information through fragmentation, suitable for identifying impurities and degradation products | Isomers may not be distinguishable without chromatography, ionization efficiency can vary |
| High-Performance Liquid Chromatography (HPLC) | Purity, quantification of impurities, separation of isomers | High precision and accuracy for quantification, robust and widely used for purity analysis[2] | Does not provide definitive structural identification on its own, requires reference standards for quantification |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, definitive identification of isomers | Unambiguous structure elucidation, non-destructive | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for complex molecules |
Mass Spectrometry of this compound
While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the fragmentation of similar aromatic esters and ethers.[3]
Predicted Fragmentation Pathway
Electron Ionization (EI) mass spectrometry of the title compound is expected to produce a molecular ion peak followed by a series of characteristic fragment ions. The fragmentation is likely to be initiated by the loss of the methoxy group from the ester, the chloropropoxy side chain, or cleavage of the ester group itself.
Caption: Predicted EI Mass Spectrometry Fragmentation Pathway of this compound.
Proposed Quantitative Data from Mass Spectrometry
The following table summarizes the expected major ions and their relative abundances in an EI mass spectrum. The presence of a chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for the M and M+2 peaks).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Predicted Relative Intensity (%) | Notes |
| 273/275 | [C12H16ClNO4]+• (Molecular Ion) | 40-60 | Isotopic pattern due to 35Cl and 37Cl |
| 242/244 | [M - •OCH3]+ | 70-90 | Loss of the methoxy radical from the ester |
| 214/216 | [M - •COOCH3]+ | 20-40 | Loss of the carbomethoxy group |
| 197 | [M - •C3H6Cl]+• | 90-100 | Loss of the chloropropyl radical (base peak) |
| 169 | [C8H8NO3]+ | 50-70 | Loss of CO from the m/z 197 fragment |
Experimental Protocols
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound for molecular weight confirmation and structural elucidation.
Instrumentation:
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Procedure:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified compound in a suitable volatile solvent such as methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-500
-
Source Temperature: 200-250 °C
-
-
Data Acquisition: Introduce the sample into the mass spectrometer. If using a direct insertion probe, gradually heat the probe to volatilize the sample. If using a GC inlet, inject an appropriate volume of the sample solution. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General Analytical Workflow for the Characterization of a Pharmaceutical Intermediate.
References
A Comparative Guide to the Synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This guide provides a detailed comparison of synthetic routes for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate, an important intermediate in pharmaceutical synthesis. The analysis focuses on a primary synthetic pathway, detailing two alternative methods for the final reduction step. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the available methodologies with supporting experimental data.
Overview of Synthetic Strategies
The synthesis of this compound predominantly proceeds via a multi-step pathway starting from Methyl 3-hydroxy-4-methoxybenzoate. This pathway involves three key transformations:
-
Alkylation: Introduction of the 3-chloropropoxy side chain at the hydroxyl group.
-
Nitration: Introduction of a nitro group onto the aromatic ring, which serves as a precursor to the amino group.
-
Reduction: Conversion of the nitro group to the final amino group.
This guide will detail a primary three-step synthesis and then compare two different methodologies for the final reduction step: one using powdered iron in acetic acid and another employing tin(II) chloride in hydrochloric acid.
Data Presentation
The following table summarizes the quantitative data for the different steps in the synthesis of this compound.
| Step | Parameter | Route 1a (Iron/Acetic Acid Reduction) | Route 1b (Tin(II) Chloride/HCl Reduction) |
| 1. Alkylation | Starting Material | Methyl 3-hydroxy-4-methoxybenzoate | Methyl 3-hydroxy-4-methoxybenzoate |
| Reagents | 1-bromo-3-chloropropane, K2CO3, DMF | 1-bromo-3-chloropropane, K2CO3, DMF | |
| Temperature | 70°C | 70°C | |
| Reaction Time | 4 hours | 4 hours | |
| Yield | Not explicitly stated for this step | Not explicitly stated for this step | |
| 2. Nitration | Starting Material | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate |
| Reagents | Nitric acid, Acetic acid, Acetic anhydride | Nitric acid, Acetic acid, Acetic anhydride | |
| Temperature | 0-5°C | 0-5°C | |
| Reaction Time | 6 hours | 6 hours | |
| Yield | Not explicitly stated for this step | Not explicitly stated for this step | |
| 3. Reduction | Starting Material | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate |
| Reagents | Powdered iron, Acetic acid, Methanol | Tin(II) chloride, HCl | |
| Temperature | 50-60°C | 90-100°C | |
| Reaction Time | 30 minutes | 45 minutes | |
| Yield | Not explicitly stated for the final product | 51.1%[1] |
Experimental Protocols
Route 1: Synthesis via Alkylation, Nitration, and Reduction
This route starts from Methyl 3-hydroxy-4-methoxybenzoate.
Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [2]
-
A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL) is heated at 70°C for 4 hours.
-
The reaction mixture is then cooled to room temperature and poured slowly into ice-water (3 L) with constant stirring.
-
The solid formed is filtered off and washed with cold water to yield the product.
Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [2]
-
Nitric acid (84.5 ml, 66%) is added dropwise at 0-5 °C to a solution of methyl 3-(3-chloropropoxy)-4-methoxybenzoate (93.0 g, 0.36 mol) in a mixture of acetic acid (300 mL) and acetic anhydride (100 mL).
-
The mixture is stirred at room temperature for 6 hours, then slowly poured into ice-water (2 L) and extracted with ethyl acetate (4 x 200 mL).
-
The combined organic layer is washed with saturated sodium bicarbonate (2 x 200 mL) and brine (2 x 200 mL) and dried (Na2SO4). The solvent is removed under vacuum to yield the product.
Step 3: Reduction of the Nitro Group
Two alternative methods for the reduction are presented below.
Route 1a: Reduction using Powdered Iron in Acetic Acid[2][3]
-
Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL).
-
The resulting suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere.
-
A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise.
-
The mixture is stirred for 30 minutes at 50-60°C.
-
The catalyst is filtered and washed with methanol.
-
The volatiles are evaporated from the combined filtrate and washes.
-
The residue is poured into water (4 L) and extracted with ethyl acetate (4 x 200 mL) to yield the final product.
Route 1b: Reduction using Tin(II) Chloride in Hydrochloric Acid[1]
-
A suspension of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (0.016 mol) in HCl (100 ml) is heated at 50-60°C for 5 minutes.
-
A solution of tin(II) chloride (16.0 g, 0.1 mol) in HCl (20 ml) is then added dropwise.
-
The reaction mixture is heated at 90-100°C for 45 minutes.
-
The solid formed is collected and dissolved in water (300 ml).
-
A solution of sodium hydroxide (2N) is added to adjust the pH to 8-9.
-
The aqueous solution is then extracted with ethyl acetate (3 x 100 ml).
-
The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to give the title compound with a yield of 51.1%.[1]
Visualizations
Caption: Overall synthetic pathway.
References
A Comparative Guide to "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" and Alternative Building Blocks in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of targeted therapies, the selection of appropriate building blocks is a critical decision that influences the efficiency, scalability, and economic viability of the entire process. This guide provides an objective comparison of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" with alternative starting materials for the synthesis of quinazoline-based kinase inhibitors, such as Gefitinib. The comparison is supported by experimental data on reaction yields and detailed methodologies.
Executive Summary
"this compound" is a key intermediate in a well-established synthetic route to the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. However, alternative synthetic strategies utilizing different starting materials have been developed to optimize the manufacturing process. This guide evaluates the performance of the synthetic route starting from methyl 3-hydroxy-4-methoxybenzoate (which leads to the target compound) against two prominent alternatives: one commencing with 6,7-dimethoxy-3H-quinazolin-4-one and another with 2,4-dichloro-6,7-dimethoxyquinazoline .
The route via "this compound" offers a high overall yield but involves a greater number of linear steps. In contrast, routes starting with pre-formed quinazoline structures can significantly reduce the number of synthetic steps, although the overall yield may vary. The choice of a specific building block will depend on factors such as the cost and availability of starting materials, process safety, and the desired production scale.
Data Presentation: A Comparative Analysis of Synthetic Routes to Gefitinib
The following table summarizes the key quantitative data for the synthesis of Gefitinib via three different routes, each defined by its starting building block.
| Performance Metric | Route 1: Methyl 3-hydroxy-4-methoxybenzoate | Route 2: 6,7-dimethoxy-3H-quinazolin-4-one | Route 3: 2,4-dichloro-6,7-dimethoxyquinazoline |
| Key Building Block | This compound | 6,7-dimethoxy-3H-quinazolin-4-one | 2,4-dichloro-6,7-dimethoxyquinazoline |
| Number of Steps to Gefitinib | ~7 steps[1] | 4 steps[2][3] | 4 steps[4][5] |
| Overall Yield of Gefitinib | ~37.4%[1][6][7] | ~21%[3] | ~14%[4][5] |
| Key Advantages | High overall yield, well-documented procedures. | Fewer synthetic steps, commercially available starting material. | Fewer synthetic steps, avoids hazardous reagents in later stages. |
| Key Disadvantages | Longer synthetic route. | Lower overall yield compared to Route 1. | Use of a more complex and potentially costly starting material. |
Signaling Pathway: The Role of EGFR in Cell Proliferation
Gefitinib is a tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR). Understanding the EGFR signaling pathway is crucial for appreciating the therapeutic rationale behind the synthesis of such inhibitors. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular events that ultimately lead to cell growth, proliferation, and survival. In many cancers, this pathway is dysregulated, leading to uncontrolled cell division.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Protocols
Detailed experimental protocols for the synthesis of the key building blocks and their subsequent transformations are provided below.
Route 1: Synthesis of this compound
This route begins with the commercially available methyl 3-hydroxy-4-methoxybenzoate.
References
- 1. mdpi.com [mdpi.com]
- 2. ukm.my [ukm.my]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Purity Validation of Synthesized "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous validation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides a comprehensive comparison of analytical methodologies for the purity validation of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate," a key intermediate in the synthesis of various pharmaceutical compounds. We present supporting experimental data, detailed protocols, and comparative analyses of various techniques to aid researchers in selecting the most appropriate methods for their quality control workflows.
Synthesis and Potential Impurities
The target compound, this compound, is typically synthesized through a multi-step process. A common route involves the reduction of a nitro-substituted precursor. Understanding the synthetic pathway is crucial for identifying potential process-related impurities.
A plausible synthesis workflow is outlined below:
Based on this synthesis, potential impurities could include:
-
Starting materials: Unreacted Methyl 4-hydroxy-3-methoxybenzoate.
-
Intermediates: Residual Methyl 4-(3-chloropropoxy)-3-methoxybenzoate and Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
-
By-products: Isomers formed during nitration, or products of incomplete reduction.
-
Reagents and solvents: Residual solvents and reagents from the synthesis and purification steps.
Purity Assessment: A Comparative Analysis of Analytical Techniques
A multi-faceted approach is recommended for the robust purity validation of this compound. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) provide structural confirmation and can be used for quantitative purposes (qNMR). Elemental Analysis serves as a fundamental check for the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for assessing the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is typically employed for compounds of this polarity.
Table 1: Comparison of HPLC with an Alternative Chromatographic Technique
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. |
| Applicability | Ideal for non-volatile and thermally labile compounds like the target molecule. | Suitable for volatile and thermally stable impurities and by-products. Derivatization may be required for the main compound. |
| Typical Purity (%) | > 99.0% | Not typically used for main component purity of non-volatile compounds. Excellent for impurity profiling. |
| Limit of Detection (LOD) | ~0.01% | ppm to ppb level for volatile impurities. |
| Limit of Quantitation (LOQ) | ~0.03% | ppm level for volatile impurities. |
| Key Advantages | High precision and accuracy for quantification. Non-destructive. | High sensitivity and specificity for impurity identification. |
| Limitations | May not resolve all co-eluting impurities without method optimization. | Not suitable for non-volatile or thermally unstable compounds. |
Experimental Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or 280 nm).
-
Sample Preparation: A stock solution of the synthesized compound is prepared in the mobile phase (e.g., 1 mg/mL) and diluted to an appropriate concentration for analysis.
Data Presentation: Representative HPLC Purity Data
The following table illustrates a hypothetical purity analysis of a synthesized batch of this compound.
Table 2: HPLC Purity Profile of Synthesized Compound
| Peak No. | Retention Time (min) | Component | Peak Area (%) |
| 1 | 4.2 | Unidentified Impurity | 0.15 |
| 2 | 8.9 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (Intermediate) | 0.25 |
| 3 | 12.5 | This compound | 99.52 |
| 4 | 15.1 | Unidentified Impurity | 0.08 |
Spectroscopic and Other Analytical Techniques
While HPLC provides quantitative purity information, spectroscopic and other methods are essential for structural confirmation and orthogonal purity assessment.
Table 3: Comparison of Spectroscopic and Other Analytical Methods
| Technique | Principle | Information Provided | Key Advantages |
| ¹H and ¹³C NMR | Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including the connectivity of atoms and the number of protons and carbons in different chemical environments. | Unambiguous structure elucidation. qNMR can provide a primary measure of purity without the need for a reference standard of the analyte. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the compound and provides fragmentation patterns that aid in structural elucidation. | High sensitivity and can be coupled with chromatographic techniques (LC-MS, GC-MS) for impurity identification. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then quantified. | Determines the percentage composition of C, H, N, and heteroatoms (e.g., Cl). | Confirms the empirical formula of the synthesized compound. |
Experimental Protocol: Quantitative NMR (qNMR)
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the synthesized compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: A ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard of known purity and weight.
Experimental Workflows and Logical Relationships
Visualizing the analytical workflow can aid in understanding the comprehensive approach to purity validation.
Conclusion
The purity validation of "this compound" requires a combination of orthogonal analytical techniques. While HPLC serves as the primary method for quantitative purity determination, it should be complemented by spectroscopic methods like NMR and MS for structural confirmation and impurity identification. Elemental analysis provides a fundamental confirmation of the elemental composition. For a comprehensive purity assessment, especially in a regulated environment, a combination of these methods is indispensable. The choice of specific methods and their validation parameters should be tailored to the intended use of the intermediate and the regulatory requirements.
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidaion of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic techniques for the structural characterization of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate" derivatives. While crystallographic data for the exact title compound is not publicly available, this guide utilizes the detailed X-ray diffraction data of its positional isomer, "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate," as a primary case study. This is supplemented with illustrative data from alternative techniques for structurally similar compounds to provide a comprehensive comparison.
X-ray Crystallography: The Gold Standard for Atomic Resolution
Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, which is crucial for understanding structure-activity relationships (SAR) in drug design.
Quantitative Data Presentation
The crystallographic data for "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate" is summarized in the table below.[1] This data provides a detailed insight into the crystal system, unit cell dimensions, and refinement statistics, reflecting the high precision of the technique.
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₂H₁₆ClNO₄ |
| Formula weight | 273.71 |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 8.1080 (16) |
| b (Å) | 9.818 (2) |
| c (Å) | 17.739 (3) |
| α (°) | 82.07 (2) |
| β (°) | 83.41 (2) |
| γ (°) | 89.37 (3) |
| Volume (ų) | 1389.3 (5) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Temperature (K) | 294 |
| Refinement | |
| R-factor | 0.041 |
| wR-factor | Not Reported |
| Goodness-of-fit (S) | Not Reported |
Experimental Protocol: X-ray Crystallography
The determination of the crystal structure of "Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate" involved the following key steps:[1]
-
Synthesis and Crystallization: The compound was synthesized by the reduction of the corresponding nitro derivative. Crystals suitable for X-ray analysis were obtained by slow evaporation of a methanol solution.[1]
-
Data Collection: A single crystal of suitable size and quality was mounted on a diffractometer. X-ray diffraction data were collected at 294 K using Mo Kα radiation.[1]
-
Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]
References
Benchmarking Purity Standards of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative benchmark of purity standards for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, a substituted aminobenzoate derivative relevant in pharmaceutical synthesis. Notably, the commonly referenced compound appears to be Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, and this guide will proceed with this nomenclature.
Due to the limited availability of direct comparative studies in the public domain, this guide establishes a practical benchmark by comparing typical purity specifications from commercial suppliers for this compound and its potential isomers. Furthermore, it details the standard analytical methodologies employed for purity and impurity profiling.
Comparison of Purity Standards
The following table provides an illustrative comparison of purity specifications for Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate and a plausible structural isomer, which could be a potential impurity or an alternative for certain applications. These values represent typical data provided by suppliers of high-purity chemical intermediates.
| Feature | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Alternative: Isomeric Impurity |
| CAS Number | 214470-59-4 | Not Available |
| Molecular Formula | C₁₂H₁₆ClNO₄ | C₁₂H₁₆ClNO₄ |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98.0% |
| Purity (by qNMR) | ≥ 99.0% (absolute) | Not typically provided |
| Major Impurity | < 0.2% | < 1.0% |
| Water Content (Karl Fischer) | ≤ 0.5% | ≤ 1.0% |
| Residual Solvents | < 0.1% | < 0.5% |
| Appearance | White to off-white crystalline powder | Light yellow solid |
Experimental Protocols
Accurate determination of purity relies on robust and well-defined analytical methods. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the primary techniques for assessing the purity of pharmaceutical intermediates like Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for separating and quantifying components in a mixture, making it ideal for determining the purity of a compound and identifying impurities.
Objective: To determine the percentage purity of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate and to identify and quantify any related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[1][2][3] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Objective: To determine the absolute purity of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum under quantitative conditions, which typically involves a longer relaxation delay (D1) to ensure complete relaxation of all protons.
-
-
Data Processing:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity of the sample is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Visualizing Experimental and Conceptual Frameworks
Experimental Workflow for Purity Determination
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
Hypothetical Signaling Pathway Involvement
Substituted aminobenzoates are scaffolds found in various biologically active molecules, including kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a Receptor Tyrosine Kinase (RTK), a common target in drug development.
References
A Comparative Analysis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate Analogs in Anticancer and Antioxidant Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of analogs of "Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate," a key intermediate in the synthesis of targeted cancer therapies such as Gefitinib. The focus of this comparison is on the in vitro anticancer and antioxidant activities of structurally related methyl anthranilate derivatives. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this guide aims to inform structure-activity relationship (SAR) studies and guide the design of novel therapeutic agents.
Comparative Biological Activity of Methyl 2-aminobenzoate Analogs
Recent studies have explored the modification of the methyl 2-aminobenzoate scaffold to enhance its biological properties. A notable investigation into organodiselenide-tethered methyl anthranilates has provided valuable comparative data on their anticancer and antioxidant activities. In this study, the 3-chloropropoxy group at the 5-position of the lead compound was replaced with selenium-containing moieties. The following table summarizes the key findings from this research, comparing the cytotoxic and antioxidant effects of these analogs.
| Compound ID | Structure | Modification from Lead | IC50 HepG2 (µM) | IC50 MCF-7 (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |
| Lead | This compound | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| OSe 14 | Methyl 2-amino-5-(methylselanyl)benzoate | Replacement of 5-(3-chloropropoxy)-4-methoxy with 5-(methylselanyl) | 3.57 ± 0.1 | 5.64 ± 0.3 | 96 | 91 |
| OSe 5 | Dimethyl 5,5'-diselanediylbis(2-aminobenzoate) | Dimer with diselanediyl linkage at position 5 | 7.08 ± 0.6 | 9.89 ± 0.7 | 92 | 86 |
| OSe 15 | Data Not Fully Specified | - | 6.48 ± 0.4 | 12.76 ± 0.9 | 89 | 88 |
| OSe 6 | Data Not Fully Specified | - | 16.22 ± 1.2 | 15.92 ± 1.2 | 85 | 69 |
| OSe 4 | Data Not Fully Specified | - | 11.21 ± 1.0 | Data Not Available | 81 | 73 |
| Adriamycin | - | Standard Drug | 4.50 ± 0.2 | 4.17 ± 0.2 | - | - |
| Vitamin C | - | Standard Antioxidant | - | - | 95 | 88 |
Data extracted from a study on organodiselenide-tethered methyl anthranilates.[1]
The results indicate that the organoselenium analogs exhibit significant anticancer activity, with compound OSe 14 demonstrating higher potency against the HepG2 liver cancer cell line than the standard chemotherapeutic drug, Adriamycin.[1] Furthermore, several analogs displayed potent antioxidant activity, comparable to that of Vitamin C.[1] These findings suggest that modifications at the 5-position of the methyl 2-aminobenzoate ring can profoundly influence the biological activity of the molecule.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the comparative data table.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human liver carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (dissolved in DMSO) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.[1]
Antioxidant Activity Assays
-
Reaction Mixture: A solution of the test compound (1 mM in methanol) was mixed with a methanolic solution of DPPH.
-
Incubation: The mixture was incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution was measured at 517 nm.
-
Calculation: The percentage of scavenging activity was calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). Vitamin C was used as a positive control.[1]
-
ABTS Radical Cation Generation: ABTS radical cation (ABTS•+) was produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Reaction Mixture: The ABTS•+ solution was diluted with methanol to an absorbance of ~0.7 at 734 nm. The test compound (1 mM in methanol) was then added to the diluted ABTS•+ solution.
-
Incubation: The mixture was incubated for a specified time at room temperature.
-
Absorbance Measurement: The absorbance was measured at 734 nm.
-
Calculation: The percentage of scavenging activity was calculated by comparing the absorbance of the sample with that of a control. Vitamin C was used as a positive control.[1]
Visualizing Synthetic and Signaling Pathways
To provide a clearer understanding of the context of these analogs, the following diagrams illustrate a general synthetic workflow and a relevant biological signaling pathway.
Caption: General synthetic workflow for Methyl 2-aminobenzoate analogs.
Caption: Simplified EGFR signaling pathway targeted by downstream products.
Conclusion
The comparative analysis of "this compound" analogs, specifically those with organoselenium moieties, reveals a promising avenue for the development of novel anticancer and antioxidant agents. The presented data highlights the significant impact of substitutions at the 5-position on the biological activity of the methyl 2-aminobenzoate scaffold. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The visualized synthetic and signaling pathways help to contextualize the importance of these intermediates in the broader field of drug discovery. Future research should focus on synthesizing and evaluating a wider range of analogs with diverse functionalities at the 4 and 5-positions to build a more comprehensive structure-activity relationship profile and to identify lead compounds with enhanced therapeutic potential.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed protocol for the safe disposal of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (CAS No. 1315512-61-8), a halogenated organic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, this procedure is based on general best practices for the disposal of chlorinated aromatic compounds and related chemical safety principles.
It is imperative to consult the official Safety Data Sheet for this specific chemical, once available, and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Immediate Safety and Handling Precautions
While a comprehensive hazard profile for this compound is not currently available, structurally similar compounds suggest potential for skin, eye, and respiratory irritation. Therefore, the following personal protective equipment (PPE) and handling procedures are mandatory:
| Personal Protective Equipment (PPE) | Handling Procedures |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. |
| Body Protection | Laboratory coat. |
| Spill Control | Have a chemical spill kit readily available. |
Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Classification
Properly classify the waste stream. As this compound is a halogenated organic compound, it must be segregated from non-halogenated waste.[1] Misclassification can lead to improper disposal, environmental contamination, and potential regulatory penalties.
| Waste Stream | Description | Disposal Container |
| Halogenated Organic Waste | Solid or liquid this compound, and any materials contaminated with it. | Clearly labeled, dedicated "Halogenated Organic Waste" container. |
| Non-Halogenated Waste | Solvents and other chemical waste that do not contain halogens. | Separate, clearly labeled container. |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with the chemical. | Puncture-resistant sharps container. |
| Aqueous Waste | Water-based solutions containing the chemical. | Labeled "Aqueous Waste" container. Note: Halogenated organics should not be disposed of down the drain. |
Step 2: Waste Segregation and Collection
-
Do not mix halogenated organic waste with non-halogenated organic waste.[1]
-
Collect waste in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Ensure the container is kept closed when not in use.
Step 3: Labeling
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: "1315512-61-8"
-
The approximate quantity of waste
-
The date of accumulation
-
The associated hazards (e.g., "Irritant," "Halogenated Organic")
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.
-
Follow all institutional and regulatory guidelines for hazardous waste storage times.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
The primary recommended disposal method for halogenated organic compounds is incineration at a permitted hazardous waste incineration facility.[1][2] Incineration at high temperatures (typically above 1100 °C for wastes with more than 1% halogenated organic substances) is necessary to ensure the complete destruction of these compounds and prevent the formation of toxic byproducts.[3][4]
-
Provide the waste disposal contractor with a complete and accurate waste profile sheet.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Disclaimer: This information is intended for guidance purposes only. The user is responsible for ensuring compliance with all applicable local, state, and federal regulations for hazardous waste management. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Essential Safety and Operational Guide for Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects eyes and face from splashes and airborne particles.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | Prevents direct skin contact with the chemical.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary if working outside a fume hood or if dust or aerosols are generated. | Protects against inhalation of harmful vapors, dust, or aerosols.[3] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
A standardized operational plan is crucial for minimizing exposure and contamination risks.
1. Preparation:
-
Ensure a well-ventilated work area, preferably a certified chemical fume hood.[4][5]
-
Verify the accessibility and functionality of safety equipment, including an eyewash station and a safety shower.[1][3]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
Don the appropriate PPE as outlined in the table above.[1]
2. Handling:
-
Handle the chemical with care to avoid generating dust or aerosols.[1]
-
Use appropriate tools, such as a spatula, for transferring the solid.[1]
3. Post-Handling:
-
Thoroughly clean the work area after the procedure is complete.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.[1][6]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
Waste Characterization:
-
Due to the presence of a chlorinated alkyl chain, this compound should be treated as a chlorinated organic waste.[7]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on waste classification and disposal procedures, as local regulations may vary.
Disposal Procedure:
-
Solid Waste: Collect solid waste in a designated, properly labeled, and sealed container. The label should clearly indicate "Chlorinated Organic Solid Waste" and include the full chemical name.
-
Liquid Waste (Solutions): Collect liquid waste containing this compound in a designated "Halogenated Organic Solvents" or "Chlorinated Organic Liquid Waste" container.[8] Do not mix with non-halogenated waste streams.[8]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with the chemical should be disposed of as hazardous waste in the appropriate solid waste container.
References
- 1. benchchem.com [benchchem.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Safety Manual [ehs.cornell.edu]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. velsicol.com [velsicol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
